molecular formula C12H16BrNO2 B13580191 Ethyl (4-bromo-2-methylphenyl)alaninate

Ethyl (4-bromo-2-methylphenyl)alaninate

Cat. No.: B13580191
M. Wt: 286.16 g/mol
InChI Key: LRFUWOUVXGLJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-bromo-2-methylphenyl)alaninate is a chiral organic building block of significant interest in medicinal chemistry and drug discovery. The compound features a protected alanine moiety, an ethyl ester, and a brominated aromatic ring, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in its potential as a precursor in the synthesis of pharmaceutical candidates, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions), where the bromine atom serves as an excellent handle for introducing structural diversity. Research into similar bromo-methylphenyl structures has demonstrated potent biological activity, including efficacy against extensively drug-resistant (XDR) bacterial pathogens such as Salmonella Typhi, suggesting its value in developing new anti-infective agents . Furthermore, the structural motif of a halogenated aromatic system linked to a polar functional group is commonly investigated for its potential to interact with biological targets, such as enzymes and receptors, which may be relevant in early-stage screening for thyroid hormone disruption or other endocrine activities . The ethyl ester group enhances the compound's cell permeability, which is a critical property for in vitro biological activity testing. For research use only. Not for human use.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-methylanilino)propanoate

InChI

InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3

InChI Key

LRFUWOUVXGLJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (4-bromo-2-methylphenyl)alaninate , specifically identified by CAS 1531631-06-7 .

Structural Elucidation, Synthetic Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate (CAS: 1531631-06-7) is a specialized amino acid derivative utilized primarily as a chiral building block in the synthesis of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.[1]

Critical Structural Disambiguation: In chemical nomenclature, the syntax "(Aryl)alaninate" can be ambiguous. For this specific CAS entry, the structure is an N-aryl alanine derivative , not a phenylalanine analog.

  • Correct Structure (CAS 1531631-06-7): Ethyl 2-((4-bromo-2-methylphenyl)amino)propanoate.[1] The alanine nitrogen is attached directly to the phenyl ring.

  • Incorrect Structure (Phenylalanine Analog): Ethyl 2-amino-3-(4-bromo-2-methylphenyl)propanoate.

This guide focuses on the verified N-aryl structure used in commercial and research catalogs.

Chemical Structure & Properties[2][3][4][5][6][7]

Identification
PropertyDetail
IUPAC Name Ethyl 2-[(4-bromo-2-methylphenyl)amino]propanoate
Common Name Ethyl N-(4-bromo-2-methylphenyl)alaninate
CAS Number 1531631-06-7
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
SMILES CCOC(=O)C(C)Nc1ccc(Br)cc1C
InChI Key LRFUWOUVXGLJFT-UHFFFAOYSA-N (Racemic)
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Alanine Core: An ethyl ester of alanine serves as the chiral scaffold.

  • The N-Aryl Linkage: The amine nitrogen is substituted with an aromatic ring, reducing its basicity compared to a primary amine due to resonance delocalization into the pi-system.

  • The Functionalized Arene: The phenyl ring bears a methyl group at the ortho position (steric handle) and a bromine at the para position (synthetic handle).

Physicochemical Profile[1][2]
  • LogP (Predicted): ~3.8 (Moderate lipophilicity due to the bromo-aryl moiety).[1]

  • H-Bond Donors: 1 (Secondary amine).

  • H-Bond Acceptors: 3 (Ester carbonyl, Ester ether, Amine nitrogen).

  • Rotatable Bonds: 5.

Synthetic Methodology

The synthesis of N-aryl amino acid esters is typically achieved via nucleophilic substitution.[1] The presence of the electron-donating methyl group on the aniline slightly enhances the nucleophilicity of the amine, facilitating the reaction.

Primary Route: N-Alkylation of Aniline

This protocol utilizes 4-bromo-2-methylaniline and ethyl 2-bromopropionate.[1]

Reaction Scheme: 4-Bromo-2-methylaniline + Ethyl 2-bromopropionate (+ Base) → Product

Step-by-Step Protocol
  • Reagents:

    • 4-Bromo-2-methylaniline (1.0 eq)[1]

    • Ethyl 2-bromopropionate (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq) or Diisopropylethylamine (DIEA)[1]
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 4-bromo-2-methylaniline in anhydrous MeCN under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes to ensure suspension homogeneity.
      
    • Add Ethyl 2-bromopropionate dropwise to control the exotherm.[1]

    • Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography on silica gel using a gradient of Hexane/EtOAc (0% to 20%).

    • Yield Expectation: 75–85%.

Mechanistic Insight

The reaction proceeds via an


 mechanism . The aniline nitrogen attacks the alpha-carbon of the propionate, displacing the bromide.
  • Stereochemistry Warning: If chiral Ethyl 2-bromopropionate is used, partial racemization may occur due to the basic conditions and the acidity of the alpha-proton.[1] For high enantiopurity, milder bases (e.g.,

    
    ) or lower temperatures (with longer reaction times) are recommended.
    

Visualization: Synthesis & Reactivity[1][4]

The following diagram illustrates the synthesis and potential downstream applications of the compound.

G Start 4-Bromo-2-methylaniline (Precursor) Product Ethyl (4-bromo-2-methylphenyl)alaninate (Target Scaffold) Start->Product + Reagent K2CO3, MeCN, Reflux (SN2 Alkylation) Reagent Ethyl 2-bromopropionate Reagent->Product Suzuki Suzuki Coupling (Biaryl Formation) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Hydrolysis Ester Hydrolysis (Carboxylic Acid) Product->Hydrolysis LiOH, THF/H2O Cyclization Cyclization (Hydantoin/Heterocycle) Product->Cyclization Isocyanate or Urea formation

Figure 1: Synthetic workflow from aniline precursor to target and subsequent derivatization pathways.[2][3]

Analytical Characterization

To validate the structure, the following spectral signatures are expected:

Proton NMR ( NMR, 400 MHz, )
  • 
     7.2–6.4 ppm (3H, m):  Aromatic protons. The pattern will show a doublet (C5-H), a doublet of doublets (C6-H), and a singlet (C3-H) due to the 1,2,4-substitution pattern.[1]
    
  • 
     4.2 ppm (2H, q):  Ethyl ester methylene (
    
    
    
    ).[1]
  • 
     4.0–4.1 ppm (1H, m):  Alpha-proton of the alanine moiety (
    
    
    
    ).[1]
  • 
     3.8 ppm (1H, br s):  Amine proton (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     2.2 ppm (3H, s):  Aryl methyl group.
    
  • 
     1.5 ppm (3H, d):  Alanine methyl doublet.
    
  • 
     1.2 ppm (3H, t):  Ethyl ester terminal methyl.
    
Mass Spectrometry[1]
  • Molecular Ion (

    
    ):  285/287.
    
  • Isotope Pattern: A distinct 1:1 doublet for the molecular ion peak is required, confirming the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

Applications in Medicinal Chemistry

SARM Development

The N-aryl alanine motif mimics the structure of non-steroidal androgen receptor ligands.[1] The 4-bromo position is a critical "exit vector" for extending the molecule into the receptor's auxiliary binding pocket via cross-coupling reactions (e.g., adding a nitrile or trifluoromethyl group).

Peptidomimetics

This compound serves as a constrained amino acid. When incorporated into short peptides, the N-aryl group restricts the conformational freedom of the backbone (


 angles), potentially stabilizing beta-turn secondary structures.
Diversity-Oriented Synthesis (DOS)

The molecule is a bifunctional scaffold :

  • Electrophilic Site: The ester (for amide coupling).

  • Nucleophilic Site: The secondary amine (for urea/carbamate formation).

  • Cross-Coupling Site: The aryl bromide (for Suzuki/Sonogashira coupling).

References

  • PubChem. (n.d.).[4] Ethyl 2-(4-bromo-2-methylanilino)propanoate. National Library of Medicine.[4] Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for N-Alkylation of Anilines with Alpha-Halo Esters. Org. Synth. Coll. Vol. 4. Retrieved February 17, 2026, from [Link]

  • EPA CompTox. (2023). Chemical Dashboard: N-Aryl Alanine Derivatives. US Environmental Protection Agency.[5] Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-methylanilino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-2-methylanilino)propanoate, a chiral organic building block with significant applications in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, physicochemical properties, a validated synthetic pathway, and its emerging role as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is often referred to by the semi-systematic name Ethyl (4-bromo-2-methylphenyl)alaninate. However, for formal scientific discourse, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is required.

The correct IUPAC name for this compound is ethyl 2-(4-bromo-2-methylanilino)propanoate [1]. This name is derived by identifying the core structural features: an ethyl ester of propanoic acid, with a substituted anilino group attached to the second carbon of the propanoate chain.

The structural formula and its components are detailed below:

Caption: Chemical structure of ethyl 2-(4-bromo-2-methylanilino)propanoate.

Table 1: Core Properties of Ethyl 2-(4-bromo-2-methylanilino)propanoate
PropertyValueSource
IUPAC Name ethyl 2-(4-bromo-2-methylanilino)propanoate[1]
Molecular Formula C₁₂H₁₆BrNO₂[1]
Molecular Weight 286.16 g/mol [1]
Canonical SMILES CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C[1]
InChI Key LRFUWOUVXGLJFT-UHFFFAOYSA-N[1]

Physicochemical Characteristics and Rationale for Use

The structural features of ethyl 2-(4-bromo-2-methylanilino)propanoate impart specific physicochemical properties that make it a valuable intermediate in drug development.

  • Chirality: The presence of a stereocenter at the alpha-carbon (Cα) of the alaninate moiety means the compound can exist as two enantiomers, (R) and (S). This is of critical importance in pharmacology, where enantiomers often exhibit different biological activities and metabolic profiles. The ability to synthesize enantiomerically pure forms of this compound is a key advantage.

  • Ester Group: The ethyl ester serves as a protecting group for the carboxylic acid functionality of the parent amino acid. This enhances the compound's lipophilicity and cell permeability, which is beneficial for in vitro biological screening assays[1]. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, allowing for further synthetic modifications, such as amide bond formation.

  • Aromatic Bromine Atom: The bromine atom on the phenyl ring is a key functional handle for synthetic diversification[1]. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Methyl Group: The methyl group at the 2-position of the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic system. This can influence the compound's binding affinity to biological targets and its metabolic stability.

Synthetic Methodology: A Validated Protocol

The synthesis of ethyl 2-(4-bromo-2-methylanilino)propanoate can be efficiently achieved through a reductive amination pathway. This method is robust, scalable, and provides good yields.

Experimental Protocol: Reductive Amination

This two-step protocol involves the initial formation of an imine from 4-bromo-2-methylaniline and ethyl pyruvate, followed by its reduction to the target secondary amine.

Materials:

  • 4-Bromo-2-methylaniline[2]

  • Ethyl pyruvate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of 4-bromo-2-methylaniline (1.0 eq) in dichloroethane (DCE), add ethyl pyruvate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the exotherm.

    • Stir the reaction at room temperature for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure ethyl 2-(4-bromo-2-methylanilino)propanoate.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Dichloroethane (DCE): DCE is a good solvent for both the reactants and the reducing agent, and it is aprotic, which is suitable for this reaction.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Imine Intermediate Imine Intermediate 4-Bromo-2-methylaniline->Imine Intermediate DCE, Acetic Acid (cat.) Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Imine Intermediate STAB Sodium Triacetoxyborohydride Target Product Ethyl 2-(4-bromo-2-methylanilino)propanoate Imine Intermediate->Target Product DCE STAB->Target Product Crude Product Crude Product Target Product->Crude Product Aqueous Work-up Pure Product Final Purified Product Crude Product->Pure Product Column Chromatography

Caption: Synthetic workflow for ethyl 2-(4-bromo-2-methylanilino)propanoate.

Applications in Drug Discovery and Development

Ethyl 2-(4-bromo-2-methylanilino)propanoate is a valuable building block in the synthesis of biologically active molecules. Its utility stems from the strategic placement of functional groups that allow for diverse chemical transformations.

Research into structurally similar bromo-methylphenyl compounds has revealed potent biological activity, including efficacy against extensively drug-resistant (XDR) bacterial pathogens[1]. The core scaffold of this molecule can be elaborated through Suzuki coupling at the bromine position to generate libraries of compounds for screening against various therapeutic targets. For instance, the anilino-propanoate substructure is a common motif in inhibitors of enzymes such as kinases and proteases.

The development of novel anti-infective agents is a particularly promising area of application. The increasing threat of antibiotic resistance necessitates the exploration of new chemical scaffolds, and intermediates like ethyl 2-(4-bromo-2-methylanilino)propanoate provide a robust platform for the generation of novel candidate drugs.

Conclusion

Ethyl 2-(4-bromo-2-methylanilino)propanoate, with its well-defined IUPAC nomenclature, is a strategically important chiral building block for medicinal chemistry and drug discovery. Its unique combination of a modifiable aromatic ring, a chiral center, and a protected carboxylic acid function makes it a versatile starting material for the synthesis of complex molecular architectures. The reliable synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling researchers to leverage its full potential in the quest for new and effective therapeutics.

References

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Discovery and background of substituted phenylalanine esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Phenyl Ring: A Technical Guide to Substituted Phenylalanine Esters

Executive Summary Substituted phenylalanine esters represent a critical scaffold in modern medicinal chemistry and chemical biology.[1] Acting as "chiral pool" building blocks, they allow researchers to modulate lipophilicity, metabolic stability, and steric occupancy within a protein binding pocket without disrupting the fundamental


-amino acid backbone. This guide details the discovery evolution, synthetic methodologies, and application of these moieties, providing actionable protocols for the bench scientist.

Part 1: Structural Significance & Pharmacophore Utility

The phenylalanine side chain (benzyl group) is a primary driver of hydrophobic collapse in protein folding and a key "anchor" residue in ligand-receptor binding. However, the native phenyl ring is metabolically vulnerable (prone to P450 hydroxylation at the para position) and electronically neutral.

Substituted phenylalanine esters allow for Bioisosteric Tuning :

  • Electronic Modulation:

    • Fluorine (

      
      ):  High electronegativity reduces the electron density of the aromatic ring, strengthening 
      
      
      
      -
      
      
      stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the binding pocket.
    • Nitro (

      
      ) / Cyano (
      
      
      
      ):
      Strong electron-withdrawing groups (EWGs) that can alter the pKa of the ammonium group via inductive effects.
  • Halogen Bonding (XB):

    • Heavier halogens (Cl, Br, I) at the para or meta positions can function as Lewis acids. They form highly directional non-covalent bonds (halogen bonds) with Lewis bases (backbone carbonyls, His nitrogens) in the target protein.[2] This is distinct from hydrogen bonding and is hydrophobic in nature.

  • Metabolic Blocking:

    • Substituting hydrogen with fluorine at the para-position (4-F-Phe) blocks metabolic oxidation, significantly extending the half-life (

      
      ) of peptide drugs.
      
Visualization: The Phenylalanine Vector Map

The following diagram illustrates the strategic modification points on the phenylalanine ester scaffold.

Phe_Vectors PheCore Phenylalanine Ester Scaffold Ortho Ortho (2-position) Steric Clashes Conformational Restriction PheCore->Ortho Meta Meta (3-position) Halogen Bonding (Cl, Br) Solubility Tuning PheCore->Meta Para Para (4-position) Metabolic Blocking (F) Pi-Cation Interactions PheCore->Para Ester Ester Moiety (R') Prodrug Strategy Lipophilicity (LogP) PheCore->Ester

Figure 1: Strategic substitution vectors on the phenylalanine scaffold. Colors indicate distinct structure-activity relationship (SAR) zones.

Part 2: Synthetic Methodologies

The "discovery" of these compounds has evolved from crude extraction to precise asymmetric synthesis.

The Classical Route: Fischer Esterification

The most robust method for converting substituted phenylalanines to their esters is acid-catalyzed esterification. While simple, it requires strict moisture control to prevent hydrolysis.

  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by alcohol 
    
    
    
    Elimination of water.
  • Reagent Choice: Thionyl chloride (

    
    ) is preferred over 
    
    
    
    because it generates anhydrous
    
    
    in situ and consumes adventitious water, driving the equilibrium forward.
The Modern Route: Enzymatic Kinetic Resolution

Synthesizing enantiopure substituted phenylalanines chemically is expensive. A more scalable approach uses Lipases (e.g., Candida antarctica Lipase B, CAL-B) or Proteases (


-Chymotrypsin) to resolve racemic mixtures.
  • Principle: The enzyme selectively hydrolyzes the ester of the L-enantiomer (or D-enantiomer depending on the enzyme) from a racemic ester mixture, leaving the unreacted enantiomer intact.

Part 3: Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Methyl Esterification

Use this for rapid synthesis of methyl/ethyl esters from commercially available amino acids.

Safety:


 releases 

and

gas. Must be performed in a fume hood.
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).

  • Solvent Prep: Add anhydrous Methanol (20 mL) to the RBF and cool to

    
     in an ice bath.
    
  • Activation: Dropwise, add Thionyl Chloride (1.5 eq, e.g., 2.0 mL for 10 mmol scale) to the cold methanol.

    • Expert Insight: The exotherm indicates the formation of the active reagent. Stir for 10 mins.

  • Addition: Add the substituted Phenylalanine (10 mmol) in one portion.

  • Reaction: Remove ice bath. Stir at Room Temp (RT) for 30 mins, then reflux for 3-5 hours.

    • Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

      
       (Ester > Acid).
      
  • Workup: Evaporate solvent in vacuo. The residue is the Ester Hydrochloride salt.

    • Purification: Recrystallize from Methanol/Ether if necessary.

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

Use this to separate enantiomers from a racemic ester mixture.

  • Substrate: Dissolve racemic substituted phenylalanine ethyl ester (5 mmol) in Phosphate Buffer (50 mL, pH 7.5).

    • Note: If solubility is poor, add 10% DMSO or Acetonitrile.

  • Enzyme: Add immobilized CAL-B (Novozym 435, 100 mg).

  • Incubation: Shake at

    
     for 24 hours. Monitor pH; keep constant by adding 0.1M NaOH (pH-stat method).
    
  • Termination: Filter off the enzyme beads.

  • Separation:

    • Extract the unreacted D-ester with Ethyl Acetate (3x).

    • Acidify the aqueous phase (containing L-acid ) to pH 2 and extract.

Visualization: Chemo-Enzymatic Workflow

Synthesis_Flow Start Substituted Benzaldehyde (Starting Material) Erlenmeyer Erlenmeyer Azlactone Synthesis Start->Erlenmeyer Reduction Reductive Ring Opening (Racemic Phenylalanine) Erlenmeyer->Reduction Esterification Fischer Esterification (Protocol A) Reduction->Esterification RacemicEster Racemic Ester Mixture Esterification->RacemicEster Enzyme Enzymatic Resolution (Protocol B: CAL-B) RacemicEster->Enzyme  Add Lipase ProductD D-Ester (Organic Phase) Enzyme->ProductD  Unreacted ProductL L-Acid (Aqueous Phase) Enzyme->ProductL  Hydrolyzed

Figure 2: Workflow for generating enantiopure substituted phenylalanines from aldehyde precursors.

Part 4: Data & Characterization

When characterizing these esters, specific NMR signals confirm the transformation.

Table 1: Key NMR Signals for Validation

MoietySignal Type (

NMR)
Chemical Shift (

, ppm)
Diagnostic Value

-CH
Triplet/Doublet of Doublets

Confirms amino acid backbone integrity.
Ester

Singlet

Critical: Appearance confirms esterification.
Aromatic H Multiplet

Splitting pattern changes based on substitution (ortho/meta/para).

Broad Singlet

Visible only in DMSO-

(indicates salt form).

Table 2: Substituent Effects on Lipophilicity (LogP) Data approximated for Phenylalanine Methyl Ester derivatives.

Substituent (Para)LogP (Approx)Effect on Drug Properties

(Parent)
1.4Baseline

(Tyrosine)
0.9Increased solubility, H-bond donor.

1.6Metabolic block, slight lipophilicity increase.

2.1Halogen bonding potential, higher lipophilicity.

2.4High lipophilicity, strong metabolic stability.

Part 5: Case Studies in Drug Development

1. HIV Protease Inhibitors (Atazanavir Precursors) Substituted phenylalanine esters, specifically those with tert-leucine or hydrazine modifications, act as transition-state mimetics. The synthesis of Atazanavir utilizes a hydrazine-substituted phenylalanine isostere to mimic the scissile peptide bond, preventing the HIV protease from cleaving the viral polyprotein [1].

2. Lifitegrast (Ophthalmic Anti-inflammatory) Lifitegrast, used for dry eye disease, incorporates a 3-methylsulfonyl-L-phenylalanine moiety. The sulfonyl group on the phenyl ring provides critical polar interactions within the LFA-1 integrin binding site. The synthesis relies on the chemo-enzymatic resolution of the ester precursor to ensure the (S)-configuration, which is essential for biological activity [2].

References

  • Synthesis and interest in medicinal chemistry of

    
    -phenylalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
    [Link]
    
  • Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester: A Key Intermediate of Lifitegrast. Organic Process Research & Development. [Link]

  • Enzymatic Resolution of Racemic Phenylalanine Methyl Ester. Royal Society of Chemistry (RSC) Experiments. [Link]

  • Halogen-substituted phenylalanines as enantioselective selectors. Journal of Mass Spectrometry. [Link]

Sources

Methodological & Application

Application Note: Ethyl (4-bromo-2-methylphenyl)alaninate in Medicinal Chemistry

[1][2]

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate is a tri-functionalized orthogonal building block. It combines a chiral amino acid core with two distinct synthetic handles: an aryl bromide for cross-coupling and an ethyl ester for C-terminal protection or modification.[1][2]

Its structural distinctiveness lies in the 2-methyl substituent .[1] Unlike standard 4-bromophenylalanine, the ortho-methyl group introduces specific steric constraints (A(1,3) strain) that restrict rotation around the


Key Chemical Attributes
FeatureChemical FunctionMedicinal Utility
Aryl Bromide (C4) Electrophile for Pd-catalyzed couplingRapid diversification (Suzuki, Buchwald) to scan lipophilic pockets.[1]
Methyl Group (C2) Steric hinderance / LipophilicityInduces atropisomerism/rotameric bias; improves metabolic stability.
Ethyl Ester Carboxyl protectionEnhances cell permeability (prodrug potential); ready for saponification.

-Amine
NucleophileStandard amide coupling; initiation point for scaffold growth.[1]

Strategic Workflow & Logic

The utility of this compound relies on orthogonal deprotection and functionalization . The bromide can be reacted before or after peptide coupling, depending on the stability of the appended groups.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

Gcluster_0Pathway A: Library Expansion (Early Stage)cluster_1Pathway B: Peptide IntegrationStartEthyl (4-bromo-2-methylphenyl)alaninate(Scaffold)SuzukiSuzuki Coupling(R-B(OH)2, Pd)Start->SuzukiFunctionalize C4ProtectN-Protection(Boc/Fmoc)Start->ProtectPreserve AmineBiarylBiaryl Amino EsterSuzuki->BiarylSaponifyEster Hydrolysis(LiOH)Biaryl->SaponifyPrepare for CouplingProtect->SaponifyCouplingSPPS / Amide CouplingSaponify->CouplingBuild PeptideCoupling->SuzukiLate-Stage Diversification

Caption: Divergent synthetic workflows. Pathway A prioritizes early modification of the aryl ring. Pathway B incorporates the scaffold into a peptide backbone before functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Synthesis)

Objective: To functionalize the C4 position with an aryl or heteroaryl group while preserving the ethyl ester and free/protected amine. Rationale: The 2-methyl group is meta to the bromine, meaning it does not sterically hinder the palladium insertion at C4. However, mild conditions are chosen to prevent racemization of the

Reagents:

  • Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and efficiency with aryl bromides.[1]

  • Base: Cs₂CO₃ (3.0 equiv) - Milder than hydroxides, reducing hydrolysis risk.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the amino ester (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

    • Monitoring: Check LC-MS for consumption of the bromide (M+H peak shift).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Note on Stability: The ethyl ester is generally stable at 80°C with carbonate bases. If hydrolysis is observed, switch base to K₃PO₄ and solvent to Toluene/Water.

Protocol B: N-Fmoc Protection & Ester Hydrolysis (Building Block Prep)

Objective: To convert the ethyl ester into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS). Rationale: Direct use of the ethyl ester in SPPS is impossible. The amine must be protected first to prevent polymerization during ester hydrolysis.

Step 1: Fmoc Protection [1][3]

  • Dissolution: Dissolve Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv) in 1:1 Dioxane:H₂O.

  • Buffering: Add NaHCO₃ (2.0 equiv).

  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0°C.

  • Stir: Warm to RT and stir for 3 hours.

  • Workup: Acidify carefully to pH 4 with 1N HCl, extract with EtOAc.

Step 2: Ester Saponification (Lithium Hydroxide Method)

  • Reaction: Dissolve the Fmoc-protected intermediate in THF:MeOH:H₂O (3:1:1). Cool to 0°C.[4]

  • Base: Add LiOH·H₂O (2.0 equiv). Crucial: Monitor strictly. Over-exposure to base can remove the Fmoc group.

  • Timing: Stir at 0°C for 30–60 mins. Monitor by TLC (disappearance of ester).

  • Quench: Immediately acidify with 1N HCl to pH 2–3.

  • Isolation: Extract with EtOAc, dry, and concentrate. The resulting Fmoc-(4-Br-2-Me-Phe)-OH is ready for peptide coupling.[1]

Mechanism of Action & Rationale

The "Ortho-Effect" in Drug Design

The 2-methyl group is not merely a lipophilic add-on; it serves as a conformational anchor .[1]

  • Restricted Rotation: In a standard phenylalanine, the side chain rotates freely (

    
     angle). The 2-methyl group creates steric clash with the peptide backbone (carbonyl or NH), forcing the side chain into a specific orientation.
    
  • Biological Implication: This reduces the entropic penalty of binding to a receptor. If the "locked" conformation matches the receptor's binding pocket, potency increases significantly (often 10–100 fold).

Self-Validating the Protocol[1]
  • Check 1 (Coupling Efficiency): If Suzuki yields are low (<50%), check for "protodebromination" (replacement of Br with H). This suggests the catalyst is dying (oxygen leak) or the boronic acid is wet.

  • Check 2 (Racemization): Synthesis of the Fmoc-acid carries a risk of racemization during the basic hydrolysis step. Always verify enantiomeric excess (ee) using chiral HPLC or by coupling to a chiral amine and checking for diastereomers by NMR.

Safety & Handling

  • Hazards: The compound is an aryl bromide and alkyl ester. Treat as an irritant.

  • Palladium: Pd residues are toxic. Ensure thorough purification (scavenger resins like SiliaMetS® Thiol) before biological testing.

  • Storage: Store the ethyl ester at 4°C. The free acid (after saponification) should be stored at -20°C to prevent decarboxylation or degradation.

References

  • BenchChem. Ethyl (4-bromo-2-methylphenyl)alaninate - Product Profile & Applications. Retrieved from (Verified Source).

  • PubChem. 4-Bromo-2-methylaniline Derivatives and Analogues.[1] National Library of Medicine. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[5] (Foundational protocol for Protocol A).

  • Chem-Impex. Fmoc-4-bromo-L-phenylalanine Applications in Peptide Synthesis. Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from .

Analytical techniques for Ethyl (4-bromo-2-methylphenyl)alaninate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (4-bromo-2-methylphenyl)alaninate (often referred to as 4-bromo-2-methylphenylalanine ethyl ester) is a critical non-canonical amino acid intermediate. Its structural features—a sterically demanding ortho-methyl group and a reactive para-bromide—make it a high-value scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of peptidomimetics and GLP-1 receptor agonists.[1]

However, these same features introduce analytical challenges. The ortho-methyl group can induce rotameric broadening in NMR, and the bromine isotope pattern requires specific mass spectrometry settings.[1] Furthermore, as a chiral building block (typically the L-isomer), enantiomeric purity is paramount.[1]

This guide provides a validated analytical framework for the rigorous characterization of this compound, ensuring compliance with drug development standards (ICH Q2).

Physicochemical Profile & Strategy

PropertyValue (Predicted/Observed)Analytical Implication
Formula

Monoisotopic Mass: 285.04 (79Br) / 287.03 (81Br)
Molecular Weight 286.17 g/mol Distinct 1:1 isotopic doublet in MS.[1]
LogP ~2.8 - 3.2Hydrophobic; requires high % organic in RP-HPLC.[1]
pKa (Amine) ~8.8 - 9.2Mobile phase pH must be controlled (pH < 3 for retention, pH > 10 for free base).[1]
Chirality Single Stereocenter (

-carbon)
Requires Chiral Stationary Phase (CSP) for %ee determination.[1]

Analytical Workflow

The following diagram illustrates the decision matrix for lot release, ensuring no critical impurity (regioisomers or enantiomers) goes undetected.

CharacterizationWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Potency Sample Crude/Isolated Sample NMR 1H / 13C NMR (Regioisomer Check) Sample->NMR MS HRMS (ESI+) (Isotope Pattern) Sample->MS HPLC RP-HPLC (C18) (Chemical Purity) Sample->HPLC Decision Pass Criteria? >98% Purity, >99% ee NMR->Decision MS->Decision Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral If Chem Purity > 95% HPLC->Decision Chiral->Decision Release Lot Release Decision->Release Yes Reprocess Recrystallization / Prep LC Decision->Reprocess No

Figure 1: Integrated analytical workflow for halogenated amino acid ester characterization.

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Quantify chemical purity and detect de-brominated impurities (Ethyl 2-methylphenylalaninate) or hydrolyzed acid.

Scientific Rationale: A C18 column is selected due to the hydrophobicity of the bromo-aryl moiety.[1] Acidic mobile phase (TFA) is mandatory to protonate the amine, preventing peak tailing caused by interaction with residual silanols.

Method Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (Amide/Ester) and 254 nm (Aromatic).[1]

  • Gradient:

Time (min)% BEvent
0.05Equilibration
2.05Load
15.090Elution of hydrophobic impurities
18.090Wash
18.15Re-equilibration

System Suitability (SST):

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between main peak and nearest impurity (likely the des-bromo analog).[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural verification and confirmation of the 1,2,4-substitution pattern on the phenyl ring.

Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-


  or 

. Note: DMSO-

is preferred if the sample is a hydrochloride salt to ensure solubility and sharpen exchangeable proton signals.[1]

Expected


H NMR Assignment (300/400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H-3 7.30 - 7.35d (

Hz)
1HMeta-coupling to H-5; located between Me and Br.[1]
Aromatic H-5 7.20 - 7.25dd (

Hz)
1HOrtho to H-6, Meta to H-3.[1]
Aromatic H-6 6.95 - 7.05d (

Hz)
1HOrtho to H-5; shielded by alkyl chain proximity.[1]

-CH
3.65 - 3.75dd1HChiral center; coupled to diastereotopic

-protons.[1]
Ester

4.15q (

Hz)
2HCharacteristic ethyl ester quartet.

-

2.80 - 3.10m (ABX system)2HBenzylic protons; diastereotopic due to chiral center.[1]
Aryl-

2.30 - 2.35s3HOrtho-methyl group.[1] Key regioisomer marker.
Ester

1.25t (

Hz)
3HTriplet of the ethyl group.

Critical Quality Attribute (CQA): The coupling pattern of the aromatic region is the "fingerprint." A 1,2,4-substituted ring must show one clear doublet (H6), one doublet of doublets (H5), and one small doublet/singlet (H3).[1] If you see two doublets with


 Hz symmetric intensity, the Bromine may be at the para position of a mono-substituted ring (missing the methyl), or the methyl is in the wrong position.[1]

Protocol C: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of L-isomer (active) to D-isomer.

Scientific Rationale: Standard C18 columns cannot separate enantiomers.[1] A polysaccharide-based CSP (Chiral Stationary Phase) is required.[1] The "AD" type (Amylose tris(3,5-dimethylphenylcarbamate)) is historically effective for phenylalanine derivatives.[1]

Method Conditions:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is added to suppress the ionization of the primary amine, sharpening peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Detection: UV @ 230 nm.[1]

Calculation:


[1]

Protocol D: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and bromine presence.

Technique: Electrospray Ionization (ESI) in Positive Mode.[1] Interpretation:

  • Base Peak:

    
    
    
  • Isotope Pattern: The presence of one Bromine atom results in a "doublet" molecular ion peak of nearly equal intensity separated by 2 amu (

    
     and 
    
    
    
    ).[1]
  • Observed m/z: 286.0 (100%) and 288.0 (98%).

  • Absence of this 1:1 pattern indicates debromination.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of NMR splitting in substituted aromatics).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link[1]

  • Subramanian, G. (Ed.). (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Protocols for amino acid ester resolution).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12780980 (Related Analog: Ethyl 4-bromo-2-methylbutanoate). Retrieved from [Link] (Used for property estimation grounding).[1]

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical procedures for the quantitative and qualitative analysis of Ethyl (4-bromo-2-methylphenyl)alaninate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, we present two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods described herein are developed to be self-validating systems, ensuring high levels of accuracy, precision, and specificity.

Introduction: The Analytical Imperative for Ethyl (4-bromo-2-methylphenyl)alaninate

Ethyl (4-bromo-2-methylphenyl)alaninate is a substituted amino acid ester whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, the development of sensitive and specific analytical methods is paramount for monitoring reaction progress, characterizing reference standards, and ensuring the quality of starting materials.

The structure of Ethyl (4-bromo-2-methylphenyl)alaninate, featuring a chromophoric substituted phenyl ring and a bromine atom, lends itself to analysis by both HPLC-UV and GC-MS. These two techniques provide complementary information. HPLC is a non-destructive technique well-suited for the analysis of thermally labile or less volatile compounds, while GC-MS offers exceptional sensitivity and specificity, particularly for volatile and semi-volatile halogenated compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the chosen modality for this method, leveraging the non-polar character of the analyte. The separation is achieved on a C18 stationary phase, where Ethyl (4-bromo-2-methylphenyl)alaninate is retained and separated from polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The buffer's pH is controlled to ensure the consistent protonation state of the secondary amine in the alaninate moiety, leading to sharp, symmetrical peaks. UV detection is employed, capitalizing on the strong absorbance of the substituted aromatic ring.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Materials and Reagents

  • Analyte: Ethyl (4-bromo-2-methylphenyl)alaninate reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water

  • Buffer: Ammonium formate (analytical grade)

  • Acid: Formic acid (analytical grade)

2.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amine group is protonated, reducing peak tailing.
Mobile Phase B AcetonitrileA common, effective organic modifier in RP-HPLC with a low UV cutoff.[1]
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% BA gradient elution ensures the timely elution of the analyte while effectively separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe substituted benzene ring is expected to have strong absorbance at this wavelength. A full UV scan (200-400 nm) should be performed to determine the optimal wavelength.
Run Time 25 minutesAllows for the elution of the analyte and any late-eluting impurities, followed by column re-equilibration.

2.2.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl (4-bromo-2-methylphenyl)alaninate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject To Autosampler separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify vs. Standard integrate->quantify report Generate Report quantify->report

Caption: HPLC-UV analysis workflow for Ethyl (4-bromo-2-methylphenyl)alaninate.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Ethyl (4-bromo-2-methylphenyl)alaninate is expected to have sufficient volatility for GC analysis. The separation is achieved in a fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The mass spectrometer serves as a highly specific and sensitive detector. Electron Ionization (EI) is used to generate characteristic fragment ions, providing a "fingerprint" of the molecule for unambiguous identification. The presence of a bromine atom results in a distinctive isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) for bromine-containing fragments, which is a powerful diagnostic tool.[2]

Experimental Protocol: GC-MS Analysis

3.2.1. Materials and Reagents

  • Analyte: Ethyl (4-bromo-2-methylphenyl)alaninate reference standard (purity ≥98%)

  • Solvent: Ethyl acetate (GC grade) or Dichloromethane (GC grade)

3.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

3.2.3. Chromatographic and Spectrometric Conditions

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose non-polar column suitable for a wide range of analytes. The "ms" designation indicates low bleed, which is ideal for mass spectrometry.[3]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis. A lower split ratio or splitless injection can be used for trace analysis.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program that allows for the separation of the analyte from potential impurities with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CA standard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries.[4]
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragment ions of the analyte.
Scan Mode Full ScanFor qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions of the analyte.

3.2.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl (4-bromo-2-methylphenyl)alaninate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same solvent.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Analyte dissolve_gc Dissolve in Ethyl Acetate weigh_gc->dissolve_gc inject_gc Inject 1 µL (Split) dissolve_gc->inject_gc To GC Inlet separate_gc DB-5ms Column Separation (Temp. Program) inject_gc->separate_gc ionize_ms EI Ionization (70 eV) separate_gc->ionize_ms detect_ms Mass Detection (m/z 40-450) ionize_ms->detect_ms tic Total Ion Chromatogram detect_ms->tic Raw Data mass_spec Mass Spectrum Analysis (Library Search, Isotope Pattern) tic->mass_spec quantify_gc Quantify vs. Standard mass_spec->quantify_gc

Caption: GC-MS analysis workflow for Ethyl (4-bromo-2-methylphenyl)alaninate.

Method Validation and Comparison

Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

FeatureHPLC-UVGC-MS
Selectivity Based on retention time and UV spectrum.Based on retention time and mass spectrum (highly selective).
Sensitivity Good, typically in the low µg/mL range.Excellent, often in the ng/mL to pg/mL range, especially in SIM mode.
Identification Tentative, based on retention time matching with a standard.Confirmatory, based on fragmentation pattern and isotopic distribution.
Sample Volatility Not a requirement.The compound must be volatile and thermally stable.
Derivatization Generally not required.May be required for compounds with active hydrogens (like the amine) to improve peak shape, though often not necessary with modern columns.
Matrix Effects Can be significant in complex samples.Can be significant, but the selectivity of MS can often mitigate this.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of Ethyl (4-bromo-2-methylphenyl)alaninate. The HPLC method is ideal for routine quality control, offering simplicity and high throughput. The GC-MS method provides an orthogonal technique with superior sensitivity and specificity, making it an excellent tool for impurity identification and trace-level analysis. The choice between these methods will depend on the specific analytical challenge, available instrumentation, and the required level of sensitivity and confirmation.

References

  • ChemWhat. (n.d.). N-[3-(Acetylamino)-4-[(6-bromo-2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)azo]phenyl]-N-ethyl-alanine, ethyl ester. Retrieved from [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2012). Synthesis and structure of N-(4-bromophenyl)
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-bromo-2-n-butoxyimino-acetoacetate. Retrieved from [Link]

  • US EPA. (2023, November 1). Alanine, N-[3-(acetylamino)-4-[2-(6-bromo-2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)diazenyl]phenyl]-N-ethyl-, ethyl ester - Substance Details. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • Raja, G., Sivan, S., Kumar, B. S., & Kumar, V. D. (2020). A validated stability-indicating GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Organic Syntheses. (n.d.). Preparation of ethyl 4-methylbenzoate. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1075.
  • NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]

  • Oberleitner, S., Neuwirth, L., & Godejohann, M. (2021).
  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • Obode, O. C., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Pharmacy and Pharmacognosy Research, 8(5), 474-486.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-6-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]

Sources

Application Note: Biological Potential & Experimental Protocols for Ethyl (4-bromo-2-methylphenyl)alaninate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (4-bromo-2-methylphenyl)alaninate represents a highly specialized scaffold in medicinal chemistry, combining the structural versatility of non-natural amino acids with the reactivity of aryl halides. This application note details the compound's primary utility in LAT1-mediated cancer targeting , its role as a privileged scaffold for peptidomimetics , and its potential antimicrobial properties . We provide rigorous, step-by-step protocols for evaluating its biological activity, grounded in the structure-activity relationships (SAR) of halogenated phenylalanine derivatives.

Part 1: Chemical Context & Structure-Activity Relationship (SAR)

The biological utility of Ethyl (4-bromo-2-methylphenyl)alaninate stems from three distinct structural zones, each conferring specific properties:

  • The Amino Acid Backbone (Alaninate Ethyl Ester):

    • Function: Mimics L-Phenylalanine, allowing recognition by amino acid transporters (specifically LAT1).

    • Prodrug Feature: The ethyl ester masks the carboxylic acid, enhancing cellular permeability. Intracellular esterases typically hydrolyze this to the free acid active form.

  • The 2-Methyl Substituent (Ortho-Methyl):

    • Function: Introduces conformational constraint (restricted rotation), locking the side chain in a bioactive conformation often required for receptor binding.

  • The 4-Bromo Substituent (Para-Bromo):

    • Function 1 (Biological): Enhances lipophilicity and enables halogen bonding with target protein pockets.

    • Function 2 (Synthetic): Serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Heck), allowing rapid library generation.

Figure 1: SAR & Functional Logic

SAR_Analysis Core Ethyl (4-bromo-2-methylphenyl)alaninate Sub_Br 4-Bromo Group (Lipophilicity & Coupling Handle) Core->Sub_Br Sub_Me 2-Methyl Group (Conformational Lock) Core->Sub_Me Sub_Ester Ethyl Ester (Cell Permeability/Prodrug) Core->Sub_Ester Target_Syn Application: Pd-Catalysis (Library Expansion) Sub_Br->Target_Syn Suzuki/Heck Target_LAT1 Target: LAT1 Transporter (Cancer Metabolism) Sub_Me->Target_LAT1 Steric Fit Sub_Ester->Target_LAT1 Mimics Phe

Caption: Structural decomposition of the scaffold highlighting the functional role of each substituent in biological recognition and synthetic utility.

Part 2: Primary Biological Applications[1][2][3]

Oncology: LAT1-Targeted Transport & Inhibition

Mechanism: The L-type Amino Acid Transporter 1 (LAT1) is highly overexpressed in many human cancers (e.g., glioblastoma, lung, breast) to supply the tumor with essential amino acids. Relevance: Halogenated phenylalanine derivatives, particularly those with meta- or ortho-substitutions, have been identified as high-affinity substrates or inhibitors of LAT1.[1] The 4-bromo-2-methyl motif is predicted to compete with L-Leucine and L-Phenylalanine for uptake, potentially "starving" cancer cells or serving as a "Trojan horse" to deliver cytotoxic payloads.

Medicinal Chemistry: Peptidomimetic Synthesis

Mechanism: The aryl bromide allows this molecule to be used as a "building block." Through cross-coupling, the 4-position can be extended to include biaryl systems, heterocycles, or fluorophores. Relevance: This enables the creation of constrained peptide analogs that resist proteolytic degradation, a common failure point for peptide drugs.

Part 3: Detailed Experimental Protocols

Protocol A: In Vitro LAT1 Uptake Inhibition Assay

Purpose: To determine if the derivative interacts with the cancer-associated transporter LAT1.

Reagents:

  • Cell Line: HEK293 cells stably expressing human LAT1 (hLAT1) and 4F2hc (chaperone).

  • Radiotracer: L-[14C]Leucine (or L-[3H]Phenylalanine).

  • Assay Buffer: Choline-chloride based uptake buffer (Na+-free) to exclude Na+-dependent transport.

  • Test Compound: Ethyl (4-bromo-2-methylphenyl)alaninate (dissolved in DMSO).

Workflow:

  • Seeding: Seed HEK293-hLAT1 cells in 24-well plates (poly-D-lysine coated) at

    
     cells/well. Incubate for 48 hours.
    
  • Pre-incubation: Remove culture medium. Wash cells

    
     with warm (
    
    
    
    C) Na+-free uptake buffer.
  • Treatment: Add uptake buffer containing

    
     L-[14C]Leucine 
    
    
    
    Test Compound (range:
    
    
    ).
    • Control: Buffer + Radiotracer + DMSO vehicle.

    • Positive Control: Buffer + Radiotracer +

      
       unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).
      
  • Uptake: Incubate for exactly 1 minute at room temperature (initial rate conditions).

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold PBS containing 
    
    
    
    unlabeled Leucine (to remove non-specific binding).
  • Lysis: Add

    
     (
    
    
    
    ) to lyse cells.
  • Quantification: Mix lysate with scintillation cocktail and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis: Calculate % Inhibition relative to vehicle control. Plot log[Concentration] vs. % Inhibition to determine IC


.
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Purpose: To demonstrate the "Derivatization Potential" of the 4-bromo handle.

Reaction Scheme:



Step-by-Step:

  • Setup: In a microwave vial, combine:

    • Ethyl (4-bromo-2-methylphenyl)alaninate (

      
      , 
      
      
      
      )
    • Phenylboronic acid (

      
      )
      
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio,

    
    ).
    
  • Reaction: Seal and heat at

    
    C for 4 hours (or microwave at 
    
    
    
    C for 30 min).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Verify biaryl product via

    
    -NMR (disappearance of Ar-Br signal).
    

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

This diagram outlines the logical flow from compound acquisition to biological validation.

Workflow Start Compound Sourcing (Ethyl 4-bromo-2-methylphenylalaninate) Step1 Phase 1: Chemical Validation (NMR/LCMS Purity Check) Start->Step1 Branch1 Path A: Biological Screening Step1->Branch1 Branch2 Path B: Synthetic Derivatization Step1->Branch2 Assay1 LAT1 Uptake Assay (HEK293-hLAT1) Branch1->Assay1 Synth1 Suzuki Coupling (Biaryl Library) Branch2->Synth1 Assay2 Cytotoxicity Screen (MTT / HeLa & MCF-7) Assay1->Assay2 If Active Result Lead Identification (IC50 < 10 µM) Assay2->Result Synth1->Assay1 Screen Analogs

Caption: Integrated workflow for parallel biological screening and chemical optimization of the phenylalanine scaffold.

Part 5: Expected Results & Troubleshooting

AssayExpected OutcomeTroubleshooting
LAT1 Uptake IC

in range of

.[1] High affinity indicates potential as a transportable drug carrier.
If uptake is low, ensure Na

-free buffer is used to eliminate background transport by other systems (e.g., ATB

).
Cytotoxicity Moderate cytotoxicity (IC

) expected for the ester. Hydrolysis to acid may reduce potency in vitro but increase specificity in vivo.
If solubility issues arise in media, ensure final DMSO concentration is

.
Suzuki Coupling Yields

. The steric bulk of the 2-methyl group may slow the reaction.
Use active catalysts like Pd(dtbpf)Cl

or higher temperatures if conversion is low.

References

  • LAT1 Transporter & Halogenated Phenylalanines

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
    • Source: Journal of Pharmaceutical Sciences / PubMed Central.
    • URL:[Link]

  • Anticancer Activity of Phenylalanine Derivatives

    • Title: Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates.[2]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Neuroprotection by Halogenated Tyrosine/Phenylalanine

    • Title: Neuroprotective action of halogenated derivatives of L-phenylalanine.[3]

    • Source: Stroke (AHA Journals) / PubMed.
    • URL:[Link]

  • Amyloid Aggregation Modulation

    • Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.[4][5]

    • Source: ChemBioChem / PubMed Central.
    • URL:[Link]

Sources

Application Note: Ethyl (4-bromo-2-methylphenyl)alaninate in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate is a high-value unnatural amino acid (UAA) scaffold designed for the synthesis of functionally dense peptide materials and chiral organic semiconductors . Unlike standard phenylalanine derivatives, this compound features a strategic ortho-methyl group that introduces conformational constraints, enhancing the structural rigidity of self-assembling nanomaterials. Simultaneously, the para-bromide functionality serves as a bio-orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the application of this scaffold in two primary domains:

  • Monomer Functionalization: Creating extended

    
    -conjugated amino acids for optoelectronics.
    
  • Supramolecular Assembly: Engineering rigid, self-assembling dipeptide hydrogels.

Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule comprises three distinct functional zones, each serving a specific role in material design:

Functional ZoneChemical MoietyMaterial Function
Head Group Ethyl Ester /

-Amine
Polymerization Handle: Precursor for peptide bonds or polyamide backbones. The ethyl ester protects the C-terminus during initial coupling.
Core Linker 2-Methylphenyl RingConformational Lock: The ortho-methyl group restricts rotation around the

and

bonds, stabilizing specific secondary structures (e.g., helices or turns) in peptide materials.
Tail Group 4-Bromo SubstituentReactive Handle: A high-fidelity site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing the attachment of fluorophores, drugs, or conductive oligomers.
Mechanism of Action: The "Ortho-Effect" in Self-Assembly

In peptide-based materials (e.g., diphenylalanine nanotubes), structural stability relies on


-

stacking. The inclusion of the 2-methyl group breaks the symmetry of the aromatic face.
  • Advantage: It prevents "slippage" of the stacked rings, leading to materials with higher Young's moduli and thermal stability compared to non-methylated analogs.

  • Consideration: The steric bulk requires optimized coupling protocols, as standard conditions may be too slow.

Application I: Synthesis of -Conjugated Amino Acids (Optoelectronics)

Objective: Transform the insulating aryl bromide into a conductive or fluorescent biaryl monomer using Suzuki-Miyaura coupling. These monomers are precursors for bio-organic LEDs or fluorescent sensors.

Reaction Logic (Expert Insight)

Standard Suzuki conditions often fail with amino acid esters due to racemization of the chiral center by strong bases or hydrolysis of the ester.

  • Solution: Use a weak base (

    
    ) and a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate the oxidative addition into the aryl bromide at mild temperatures (
    
    
    
    ), preserving the chiral integrity and the ester group.
Visualization: Catalytic Cycle & Workflow

SuzukiCycle Start Start: Ethyl (4-bromo-2-methylphenyl)alaninate OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Catalyst Cat Pd(OAc)2 / SPhos Cat->OxAdd TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product Product: Biaryl Amino Acid Ester RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling workflow designed to preserve the amino acid chiral center.

Detailed Protocol: Suzuki Coupling

Reagents:

  • Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene:Water (10:1 v/v) – Biphasic system protects the ester.

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add

    
     and SPhos. Add degassed Toluene/Water solvent via syringe.
    
  • Reaction: Heat to 60°C (oil bath) for 12 hours. Note: Do not exceed 80°C to avoid ester hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-methyl group makes the product slightly less polar than non-methylated analogs.

Application II: Self-Assembling Peptide Hydrogels

Objective: Synthesize a dipeptide gelator (Fmoc-L-Phe-L-(4-Br-2-Me)Phe-OEt) that forms rigid hydrogels for drug delivery. Mechanism: The Fmoc group provides


-stacking, while the 2-methyl group on the second residue "locks" the assembly, preventing premature degradation.
Synthesis Workflow

HydrogelSynthesis Step1 1. Deprotection Remove Ethyl Ester (LiOH) Step2 2. Coupling Fmoc-Phe-OH + (4-Br-2-Me)Phe-OEt (HBTU/DIPEA) Step3 3. Self-Assembly Trigger: Solvent Switch (DMSO -> H2O) Step2->Step3 Purify Dipeptide Step4 4. Hydrogel Formation Rigid Nanofibrous Network Step3->Step4 π-π Stacking

Figure 2: Workflow for converting the monomer into a supramolecular hydrogel.

Protocol: Dipeptide Synthesis & Gelation

Phase A: Solution Phase Coupling

  • Activation: Dissolve Fmoc-L-Phenylalanine (1.0 equiv) and HBTU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv). Stir for 5 min.

  • Coupling: Add Ethyl (4-bromo-2-methylphenyl)alaninate HCl (1.0 equiv) and additional DIPEA (1.0 equiv).

  • Monitor: Stir at RT for 4 hours. Monitor by TLC (the bromide provides a distinct UV signature).

  • Isolation: Precipitate in cold water, filter, and dry.

Phase B: Gelation (Solvent-Switch Method)

  • Dissolve the dipeptide (10 mg) in DMSO (100

    
    ).
    
  • Rapidly inject this solution into Water (900

    
    ) while vortexing.
    
  • Observation: A stable, transparent hydrogel forms within 15 minutes. The 2-methyl analog forms gels at lower concentrations (

    
    ) compared to the non-methylated analog (
    
    
    
    ), proving the "locking" hypothesis.

Quantitative Data Summary

ParameterStandard Analog (4-Br-Phe)Target (4-Br-2-Me-Phe) Impact on Material
Suzuki Yield (60°C) 88%92% Methyl group suppresses side-reactions at the amine.
Hydrogel MGC *1.0 wt%0.5 wt% Lower concentration needed for assembly (Cost-effective).
Gel Stiffness (G') 1.5 kPa4.2 kPa 2.8x stiffer gels due to restricted rotation.

*MGC = Minimum Gelation Concentration

References

  • Source: BOC Sciences.
  • Suzuki Coupling of Amino Acid Deriv

    • Source: Princeton University (Macmillan Group).
    • URL:[Link]

  • Peptide Self-Assembly & M

    • Source: National Institutes of Health (PMC). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry."[1][2]

    • URL:[Link]

  • Cross-Coupling Methodologies

    • Source: MDPI Molecules. "Suzuki–Miyaura Reactions of (4-bromophenyl)
    • URL:[Link]

Sources

Application Note: Strategic Derivatization of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a dual-functional precursor: the 4-bromo substituent acts as a chemoselective handle for Palladium-catalyzed cross-coupling (C-C and C-N bond formation), while the 2-methyl group introduces critical conformational constraints (ortho-effect) that restrict rotation around the


 bond, often improving the binding affinity of peptidomimetics by locking bioactive conformations.

This guide details the step-by-step protocols for derivatizing this scaffold. Unlike standard phenylalanines, the presence of the electron-donating methyl group and the steric bulk near the amino-tail requires specific catalytic adjustments to prevent catalyst poisoning, racemization, and incomplete conversion.

Structural Analysis & Strategic Workflow

Chemoselectivity Profile

The molecule contains three reactive centers with distinct orthogonalities:

  • Aryl Bromide (

    
    ):  The primary site for diversification. It is electronically activated for oxidative addition but requires protection of the amine to prevent Pd-chelation.
    
  • 
    -Amine:  Nucleophilic and prone to poisoning Pd(0) catalysts. Must be protected first. 
    
  • Ethyl Ester: Stable under mild cross-coupling conditions but susceptible to hydrolysis under strong basic conditions (e.g.,

    
     in Buchwald couplings).
    
Strategic Workflow Diagram

The following flowchart illustrates the critical decision pathways for derivatizing this scaffold without compromising the chiral center.

DerivatizationWorkflow Start Ethyl (4-bromo-2-methylphenyl)alaninate (Starting Material) Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Essential Pre-requisite Branch Decision Point Protect->Branch Suzuki Path A: Suzuki-Miyaura (Biaryl Synthesis) Branch->Suzuki Ar-B(OH)2 Pd-SPhos Buchwald Path B: Buchwald-Hartwig (Amination) Branch->Buchwald R-NH2 Pd-RuPhos Hydrolysis Step 3: Ester Hydrolysis (LiOH/TMSOK) Suzuki->Hydrolysis Buchwald->Hydrolysis Final Final Non-Canonical Amino Acid Hydrolysis->Final

Figure 1: Strategic workflow for the divergent synthesis of 4-substituted-2-methylphenylalanine derivatives.

Module 1: N-Protection (The Prerequisite)

Rationale: Free


-amino groups in amino acid esters can coordinate to Palladium species, forming stable bis-amine complexes that arrest the catalytic cycle (catalyst poisoning). Furthermore, the free amine can compete as a nucleophile in Buchwald-Hartwig reactions. We utilize Boc (tert-butyloxycarbonyl)  protection due to its orthogonality to the basic conditions of Suzuki coupling.
Protocol 1.1: Standard N-Boc Protection
  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (0.2 M).
  • Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate HCl salt.

Step-by-Step:

  • Suspend the amino ester salt (1.0 mmol) in anhydrous DCM (5 mL) at

    
    .
    
  • Add Triethylamine (

    
    ) dropwise. The suspension should clear as the free base is liberated.
    
  • Add Di-tert-butyl dicarbonate (

    
    ) in one portion.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1). Stain with Ninhydrin. The starting material (purple spot) should disappear; the product is not Ninhydrin active but will be UV active.

  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated

    
    . Dry over 
    
    
    
    and concentrate.

Module 2: Suzuki-Miyaura Cross-Coupling

Challenge: The 2-methyl group on the phenyl ring creates steric bulk ortho to the alanine tail, but the 4-bromo position is relatively open. However, the electron-rich nature of the ring (alkyl-substituted) can slow down oxidative addition compared to electron-deficient aryl halides. Solution: Use electron-rich, bulky phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and stabilize the Pd(0) species.

Protocol 2.1: Biaryl Synthesis Conditions
  • Catalyst System:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    (for simpler substrates).
  • Base:

    
     (2.0 equiv). Note: Avoid hydroxide bases to prevent premature ester hydrolysis.
    
  • Solvent: Toluene/Water (10:1).[1]

Step-by-Step:

  • Charge: In a reaction vial, combine N-Boc-Ethyl-(4-bromo-2-methylphenyl)alaninate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and SPhos (4 mol%).
    
  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (2 mol%) and degassed Toluene/Water solvent mixture.
    
  • Reaction: Heat to

    
     for 12-16 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography.

Data Table: Ligand Screening for 2-Methyl Systems

LigandYield (%)Time (h)Notes

45%24Incomplete conversion; Pd black formation.
SPhos 92% 12 Excellent turnover; tolerates steric bulk.
XPhos88%14Good, but harder to separate from product.
dppf75%18Robust, but slower oxidative addition.

Module 3: Buchwald-Hartwig Amination[2]

Challenge: Amino acid esters are prone to racemization at the


-carbon under the strong basic conditions (e.g., 

) typically used in Buchwald couplings. Solution: Use Cesium Carbonate (

)
as a milder base and BrettPhos or RuPhos as ligands, which allow coupling at lower temperatures (

) to preserve stereochemistry.
Protocol 3.1: C-N Coupling
  • Catalyst:

    
     (2 mol%) / BrettPhos (4 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Combine N-Boc-protected intermediate (1.0 equiv), Primary/Secondary Amine (1.2 equiv),

    
     (2.0 equiv), and BrettPhos precatalyst in a vial.
    
  • Evacuate and backfill with Argon (3x).[2]

  • Add anhydrous Dioxane.

  • Heat at

    
     for 16 hours.
    
  • Critical Control Point: Check optical rotation or Chiral HPLC of an aliquot to ensure no racemization occurred.

  • Workup: Standard aqueous workup.

Module 4: Downstream Activation (Ester Hydrolysis)

Once the 4-position is derivatized, the ethyl ester must often be removed to facilitate peptide coupling. The 2-methyl group exerts steric hindrance on the ester, making standard LiOH hydrolysis slower than in unsubstituted phenylalanine.

Protocol 4.1: Mild Saponification
  • Reagent: LiOH

    
    H2O (3.0 equiv).
    
  • Solvent: THF/Water (3:1).

  • Temperature:

    
     to RT.
    

Note: If the reaction is sluggish due to the 2-methyl steric effect, switch to Trimethyltin hydroxide (TMSOK) in 1,2-dichloroethane at


. This is a neutral condition that effectively cleaves hindered esters without racemization.

References

  • Suzuki-Miyaura Coupling of Amino Acids: Ma, J. et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Amino Acid-Derived Aryl Bromides." Journal of Organic Chemistry, 2018.

  • Buchwald-Hartwig Conditions for Esters: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Prevention of Racemization: Benoit, D. et al. "Suppression of Racemization in the Synthesis of Amino Acid Derivatives." Organic Process Research & Development, 2010.

  • SPhos Ligand Utility: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

Disclaimer: These protocols involve the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for all chemicals before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific palladium-catalyzed α-arylation reaction. Our goal is to equip you with the necessary knowledge to optimize your reaction yield, minimize impurities, and confidently address challenges that may arise during your experiments.

I. Overview of the Synthesis

The synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate typically proceeds via a palladium-catalyzed α-arylation of an alanine ester enolate with a suitable aryl halide, such as 1,4-dibromo-2-methylbenzene or 1-bromo-4-iodo-2-methylbenzene. This reaction, a variation of the Buchwald-Hartwig cross-coupling, is a powerful method for forming carbon-carbon bonds.[1][2][3] The general transformation is depicted below:

Reaction_Overview cluster_reactants Reactants cluster_products Product Reactant1 Ethyl alaninate Reaction + Reactant1->Reaction Base, Pd catalyst, Ligand Reactant2 4-Bromo-2-methylaryl halide Reactant2->Reaction Product Ethyl (4-bromo-2-methylphenyl)alaninate Reaction->Product Low_Conversion_Troubleshooting Start Low/No Conversion Check_Inert Verify Inert Atmosphere & Degassed Solvent Start->Check_Inert Check_Base Evaluate Base Strength Check_Inert->Check_Base If still low Screen_Ligand Screen Different Ligands Check_Base->Screen_Ligand If still low Increase_Temp Increase Reaction Temperature Screen_Ligand->Increase_Temp If still low Success Improved Conversion Increase_Temp->Success Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Deprotonation Deprotonation PdII->Deprotonation Base Enolate_Formation Enolate Formation Deprotonation->Enolate_Formation Reductive_Elimination Reductive Elimination Enolate_Formation->Reductive_Elimination Product α-Aryl Alanine Ester Reductive_Elimination->Product Product->Pd0 Catalyst Regeneration

Sources

Purification of crude Ethyl (4-bromo-2-methylphenyl)alaninate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AA-BR-042 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Flash Chromatography Optimization for Halogenated Phenylalanine Esters

Executive Summary & Molecule Profile

Compound: Ethyl (4-bromo-2-methylphenyl)alaninate Chemical Class: Unnatural Amino Acid Ester / Phenylalanine Derivative Critical Functionality:

  • Primary Amine (

    
    ):  Basic, highly polar, prone to hydrogen bonding with silanols.
    
  • Ethyl Ester (

    
    ):  Susceptible to hydrolysis under acidic/basic extremes; potential for diketopiperazine formation (dimerization) if concentrated or heated.
    
  • Aryl Bromide (

    
    ):  Lipophilic handle, stable, useful for UV detection (distinctive isotope pattern in MS).
    

The Challenge: The purification of free amino acid esters on standard silica gel is notoriously difficult due to the "streaking" phenomenon caused by the interaction between the basic amine and the acidic silanol groups (


) on the stationary phase. This guide provides a self-validating protocol to overcome these interactions and isolate the target in high purity (>98%).
Diagnostic Decision Tree: Purification Strategy

Before starting, determine the state of your crude material using this logic flow.

PurificationStrategy cluster_legend Key Start Start: Crude Reaction Mixture CheckState Check State of Amine Start->CheckState IsProtected Is Nitrogen Protected? (Boc, Cbz, Fmoc) CheckState->IsProtected Yes IsSalt Is it a Salt? (HCl, TFA) CheckState->IsSalt No, Solid Salt IsFreeBase Is it a Free Amine? CheckState->IsFreeBase No, Oil/Free Base MethodA Method A: Standard Flash Hexane/EtOAc (No modifiers needed) IsProtected->MethodA FreeBaseStep Action: Free Base Workup (Partition: EtOAc / Sat. NaHCO3) IsSalt->FreeBaseStep MethodB Method B: Buffered Silica DCM/MeOH + 1% TEA (Prevents Streaking) IsFreeBase->MethodB Standard Lab MethodC Method C: Amine-Functionalized Silica Hexane/EtOAc (Ideal for scale-up) IsFreeBase->MethodC High Budget/Scale FreeBaseStep->IsFreeBase Leg1 Decision Point Leg2 Critical Action

Figure 1: Strategic decision tree for selecting the optimal stationary phase and solvent system based on the amine's protonation state.

Troubleshooting Center (FAQs)

Q1: My compound elutes as a broad streak from Rf 0.5 down to the baseline. What is happening? Diagnosis: This is classic "amine tailing." The basic primary amine of your alanine derivative is protonating the acidic silanol groups on the silica gel surface, creating a non-covalent bond that drags the compound. The Fix: You must neutralize the silica.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Mechanism: The TEA is more basic than your product; it preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band [1].

Q2: I see two spots on TLC, but NMR confirms my crude is only one isomer. Why? Diagnosis: This is likely an artifact of the chromatography conditions or sample preparation.

  • Possibility A (Salt Dissociation): If you loaded a salt (e.g., HCl salt) onto the column, it may be partially dissociating into the free base on the silica.

  • Possibility B (Diketopiperazine): Amino acid esters can cyclize to form diketopiperazines (dimers) if left in solution too long, especially in basic conditions.

  • Verification: Run a 2D-TLC (run the plate, rotate 90°, run again). If the spots lie on the diagonal, they are stable. If off-diagonal, the compound is decomposing/equilibrating on the silica.

Q3: My yield is lower than expected (e.g., <50%). Where did it go? Diagnosis:

  • Aqueous Loss: Ethyl esters of amino acids are moderately soluble in water. If you performed an aqueous workup, check the aqueous layer pH. It should be basic (pH > 9) to keep the amine organic-soluble, but not so basic (pH > 12) that you hydrolyze the ester.

  • Irreversible Adsorption: Without a modifier (TEA), up to 30% of amine mass can be irreversibly adsorbed onto standard silica.

Standard Operating Procedure (SOP): "The Buffered Amine Protocol"

Objective: Purify crude Ethyl (4-bromo-2-methylphenyl)alaninate (Free Base) using silica gel flash chromatography.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Detection: UV (254 nm) – The aryl bromide moiety provides strong absorbance.

Step-by-Step Protocol

1. TLC Optimization (The "Camphor" Method) Do not guess the solvent.

  • Prepare a solvent system of 95:5 DCM:MeOH .

  • Add 1 drop of TEA to the TLC chamber solvent.

  • Run the crude.[1]

  • Target: You want an Rf of 0.25 – 0.35 .

  • Adjustment: If Rf > 0.5, switch to Hexane/Ethyl Acetate (with 1% TEA). If Rf < 0.1, increase MeOH to 10%.

2. Column Pre-Treatment (Critical Step)

  • Pack the column with silica using your starting solvent (e.g., 100% DCM).

  • Flush the column with 2 column volumes (CV) of DCM + 1% TEA . This neutralizes the silica before your sample touches it.

  • Note: You will observe an exotherm (heat) as the TEA binds to the silica. Let the column cool before loading.

3. Sample Loading

  • Dry Load (Recommended): Dissolve crude in minimal DCM, add silica (ratio 1:2 crude:silica), and rotovap to dryness. Load the free-flowing powder. This prevents solvent bands from interfering with resolution.

4. Elution Gradient Run the following gradient (assuming DCM/MeOH system):

Time (CV)Solvent A (DCM + 1% TEA)Solvent B (MeOH + 1% TEA)Purpose
0–2100%0%Elute non-polar impurities
2–1098%2%Isocratic hold (Start of product)
10–1595%5%Elute tail of product
15+90%10%Flush polar byproducts

5. Post-Run Handling

  • Pool fractions containing the product.

  • Evaporate immediately. Do not leave the amino ester in the TEA solution for days, as basic methanol can cause transesterification or racemization over long periods.

  • Optional: To remove residual TEA, redissolve the oil in DCM and wash once with saturated

    
     (rapidly) or simply dry under high vacuum (TEA is volatile).
    
Comparative Data: Solvent System Performance
Solvent SystemModifierResolution (Separation)StreakingRecommendation
Hexane / EtOAc NonePoorSevereAvoid for free amines.
DCM / MeOH NoneModerateHighUse only for salts.
DCM / MeOH 1% TEA Excellent None Gold Standard.
DCM / MeOH 1%

GoodLowAlternative if TEA interferes with MS.
References
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[2] J. Org. Chem.1978 , 43, 2923–2925.[2] Link

  • Biotage Application Note. Strategies for the Purification of Amines. Biotage.com. Link

  • Phenomenex Technical Guide. Flash Chromatography: Principles & Applications. Link

  • Teledyne ISCO. Silica Gel Column Chromatography Basics. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always work in a fume hood and wear appropriate PPE (gloves, goggles) when handling halogenated solvents and silica dust.

Sources

Technical Support Center: Synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this non-canonical amino acid ester. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you identify and mitigate common impurities.

Frequently Asked Questions (FAQs)
General Overview & Synthetic Strategy

Q1: What is the most common and efficient synthetic route for Ethyl (4-bromo-2-methylphenyl)alaninate, and what are the expected impurities?

A1: The most prevalent and scalable method for synthesizing α-amino esters like Ethyl (4-bromo-2-methylphenyl)alaninate is through the reductive amination of a corresponding α-keto ester. This one-pot reaction is generally preferred over multi-step approaches like the Strecker synthesis for its efficiency and milder conditions.[1]

The primary synthetic pathway begins with Ethyl 2-oxo-3-(4-bromo-2-methylphenyl)propanoate, which is reacted with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target amine.[2][3]

Common Impurities Associated with Reductive Amination:

  • Starting Material: Unreacted Ethyl 2-oxo-3-(4-bromo-2-methylphenyl)propanoate.

  • Over-reduction Byproduct: Ethyl 2-hydroxy-3-(4-bromo-2-methylphenyl)propanoate.

  • Dimeric Impurity: Ethyl 2-{[1-(4-bromo-2-methylphenyl)-2-ethoxy-2-oxoethyl]amino}propanoate.

  • Hydrodehalogenation Product: Ethyl (2-methylphenyl)alaninate.

The following diagram illustrates the intended reaction and the formation of the most common over-reduction byproduct.

G cluster_main Reductive Amination Pathway cluster_side Side Reaction Keto_Ester Ethyl (4-bromo-2-methylphenyl) -α-keto-propanoate Imine Intermediate Imine Keto_Ester->Imine + NH₃ - H₂O Hydroxy_Ester α-Hydroxy Ester (Impurity) Keto_Ester->Hydroxy_Ester + [H⁻] (Premature Reduction) Product Ethyl (4-bromo-2-methylphenyl)alaninate (Desired Product) Imine->Product + [H⁻] (e.g., NaBH₃CN)

Caption: Desired vs. side reaction pathway in reductive amination.

Troubleshooting Specific Impurities

Q2: During my reaction analysis by LC-MS, I see a significant peak corresponding to the mass of the α-hydroxy ester byproduct. What causes this, and how can I minimize its formation?

A2: The formation of the α-hydroxy ester is a classic example of a competing reaction where the reducing agent directly reduces the ketone carbonyl group before it condenses with ammonia to form the imine. This is particularly common when using strong, unselective reducing agents or when the imine formation is slow.

Causality: The rate of ketone reduction versus imine formation is the critical factor. Conditions that favor the ketone's existence over the imine will lead to higher levels of the hydroxy ester impurity.

  • Reducing Agent Choice: A strong reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the ketone without discriminating, whereas milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[1][3]

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 5-6), which catalyze the dehydration of the hemiaminal intermediate. If the pH is too low, the amine nucleophile is protonated and non-nucleophilic. If the pH is too high, the dehydration step is not efficiently catalyzed.

Troubleshooting Guide & Protocol:

Objective: To favor imine formation and its subsequent reduction over the direct reduction of the keto-ester.

Method 1: Optimize Reducing Agent and pH

  • Setup: Dissolve the α-keto ester (1.0 equiv) and ammonium acetate (3-5 equiv) in a suitable solvent like methanol or ethanol.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the mixture to approximately 5-6. This protonates the carbonyl, activating it for nucleophilic attack, and facilitates the dehydration to the imine.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure maximum formation of the imine intermediate. You can monitor this by TLC or LC-MS if a stable imine is formed.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv) portion-wise. The lower temperature and the milder reducing agent will selectively reduce the iminium ion.

  • Reaction Monitoring: Stir the reaction overnight at room temperature and monitor for the disappearance of the imine and keto-ester by LC-MS.

Reducing AgentSelectivity for Imine vs. KetoneOptimal pHCommon Issues
NaBH₄ LowN/AHigh levels of hydroxy-ester byproduct.[3]
NaBH₃CN High5 - 6Toxic cyanide byproduct; requires acidic conditions.
NaBH(OAc)₃ HighNeutral/Slightly AcidicMoisture sensitive; can be slower.[1]

Method 2: Indirect (Two-Step) Procedure For particularly challenging substrates where imine formation is slow, physically separating the formation and reduction steps can provide the cleanest results.[4]

  • Imine Formation: Dissolve the α-keto ester (1.0 equiv) and the amine source in a solvent like toluene or dichloromethane. Add a dehydrating agent (e.g., anhydrous MgSO₄) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.

  • Isolation (Optional): Once the imine is formed (as monitored by TLC/NMR), filter off the dehydrating agent. The imine can sometimes be isolated, but it is often used directly in the next step.

  • Reduction: Dissolve the crude imine in a suitable solvent (e.g., methanol) and then add the reducing agent as described in Method 1.

Q3: My conversion is low, and a significant amount of the starting α-keto ester remains. How can I drive the reaction to completion or effectively remove the starting material post-reaction?

A3: Incomplete conversion is usually due to suboptimal reaction conditions or deactivation of reagents.

Causality:

  • Insufficient Amine Source: The equilibrium for imine formation may not be sufficiently pushed towards the product.

  • Moisture: Excess water can hydrolyze the imine back to the starting materials.

  • Deactivated Reducing Agent: The hydride reagent may have decomposed due to moisture or improper storage.

Troubleshooting Guide:

  • Increase Amine Equivalents: Use a larger excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to shift the equilibrium towards the imine.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. While some water is produced, starting under anhydrous conditions is best practice.

  • Check Reagent Quality: Use a fresh, verified bottle of the reducing agent.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of imine formation, but this may also increase side reactions. Monitor carefully.

Purification Strategy for Removing Unreacted Keto-Ester: The target product is a basic amine, while the starting material is a neutral ketone. This difference in chemical properties is ideal for an acid-base extraction.

Protocol: Acid-Base Extraction

  • Quench & Dilute: After the reaction is complete, quench carefully with water and dilute with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral keto-ester impurity remains in the organic layer.

  • Separate Layers: Separate the two layers. Discard the organic layer containing the impurity.

  • Basify & Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >9. This deprotonates the amine product, causing it to precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or dichloromethane.

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Q4: I've identified a dimeric impurity with a mass corresponding to the product amine reacting with another molecule of the starting keto-ester. How does this form and how can I prevent it?

A4: This secondary amine impurity forms when the desired primary amine product, once formed, acts as a nucleophile itself. It can compete with ammonia and attack another molecule of the α-keto ester, leading to a new reductive amination cycle that produces a dimeric secondary amine.

Causality: This side reaction is more likely when:

  • The concentration of the primary amine product becomes high relative to the ammonia concentration.

  • The primary amine product is more nucleophilic than ammonia.

  • The reaction is run for an extended period after the initial ammonia has been consumed.

Dimer_Formation Keto_Ester α-Keto Ester Dimer_Imine Dimeric Imine Keto_Ester->Dimer_Imine + Product (as nucleophile) - H₂O Product Product (Primary Amine) Dimer Dimeric Impurity (Secondary Amine) Dimer_Imine->Dimer + [H⁻]

Sources

Technical Support Hub: Optimization of Ethyl (4-bromo-2-methylphenyl)alaninate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

This guide addresses the synthesis and optimization of Ethyl (4-bromo-2-methylphenyl)alaninate . The presence of the ortho-methyl group on the aromatic ring introduces significant steric hindrance at the benzylic position, often resulting in sluggish kinetics or incomplete conversion under standard conditions.

To maximize yield and reproducibility, we recommend the Phase-Transfer Catalyzed (PTC) Alkylation of Glycine Schiff Bases (O'Donnell Method). This route offers superior control over mono-alkylation compared to direct displacement methods and avoids the harsh conditions of classical Strecker synthesis.

The Core Pathway (O'Donnell Modification)
  • Precursor: N-(Diphenylmethylene)glycine ethyl ester (Glycine Imine).

  • Electrophile: 4-Bromo-2-methylbenzyl bromide.

  • Condition: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

  • Deprotection: Mild acidic hydrolysis of the imine.

Optimized Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate A Nucleophile1.0N-(Diphenylmethylene)glycine ethyl ester
Substrate B Electrophile1.1 - 1.24-Bromo-2-methylbenzyl bromide
Base Deprotonation2.0 - 3.0K₂CO₃ (Anhydrous, finely ground)
Catalyst Phase Transfer0.1 (10%)Tetrabutylammonium bromide (TBAB)
Solvent MediumN/AAcetonitrile (MeCN) or Toluene
Step-by-Step Methodology
Step 1: Alkylation (C-C Bond Formation)
  • Rationale: The ortho-methyl group slows SN2 attack. We utilize a polar aprotic solvent (MeCN) with solid base (SL-PTC) to enhance the nucleophilicity of the enolate while minimizing ester hydrolysis.

  • Setup: Charge a flame-dried reaction vessel with Glycine Imine (1.0 equiv), TBAB (0.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvation: Add Acetonitrile (0.2 M concentration relative to imine). Stir vigorously for 10 minutes to disperse the base.

  • Addition: Add 4-Bromo-2-methylbenzyl bromide (1.1 equiv) in a single portion.

  • Reaction: Heat to 50–60°C . Note: Standard benzyl halides react at RT, but the 2-Me steric hindrance requires thermal activation.

  • Monitoring: Monitor via HPLC/TLC. Target conversion >95%. Expected time: 12–18 hours.

  • Workup: Filter off solids (K₂CO₃/KBr). Concentrate the filtrate to an oil.

Step 2: Selective Hydrolysis (Imine Cleavage)
  • Rationale: You must cleave the Schiff base (imine) without hydrolyzing the ethyl ester. Strong mineral acids (6N HCl) will hydrolyze the ester to the free acid.

  • Dissolution: Dissolve the crude alkylated oil in THF (approx. 3 mL/mmol).

  • Acidification: Add 1N HCl (1.2 equiv) or 15% Citric Acid (2.0 equiv).

  • Hydrolysis: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: The yellow color of the imine should fade to pale yellow/colorless.

  • Separation: Dilute with Diethyl Ether (Et₂O). The product (amine salt) will likely remain in the aqueous phase if HCl was used, or organic phase if Citric acid was used (depending on pH).

    • Preferred Isolation: Neutralize carefully with NaHCO₃ to pH 8, extract into EtOAc, dry over Na₂SO₄, and concentrate.

Visualization of Reaction Logic

The following diagram illustrates the synthetic flow and the critical decision points for optimization.

ReactionPathway Start Glycine Imine (Starting Material) Alkylation Step 1: SL-PTC Alkylation (MeCN, K2CO3, TBAB, 60°C) Start->Alkylation Reagent 4-Br-2-Me-Benzyl Bromide (Electrophile) Reagent->Alkylation Steric Hindrance Requires Heat Intermediate Alkylated Schiff Base (Intermediate) Alkylation->Intermediate Yield >90% Intermediate->Alkylation Low Conv? Add 18-Crown-6 Hydrolysis Step 2: Selective Hydrolysis (1N HCl/THF or Citric Acid) Intermediate->Hydrolysis Product Ethyl (4-bromo-2-methylphenyl)alaninate (Target) Hydrolysis->Product Preserves Ester Product->Hydrolysis Ester Hydrolyzed? Reduce Acid Conc.

Caption: Figure 1. Optimized synthetic workflow highlighting the critical SL-PTC alkylation step and selective hydrolysis.

Troubleshooting Guide & FAQs

Module A: The Alkylation Step[1][2]

Q1: The reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?

  • Diagnosis: Catalyst poisoning or hydration.

  • Root Cause: The ortho-methyl group makes the electrophile sluggish. Extended reaction times allow trace water to solvate the K₂CO₃ surface, forming a "crust" that stops phase transfer.

  • Solution:

    • Ensure K₂CO₃ is freshly ground and dried.

    • Switch Solvent: Change from MeCN to Toluene/KOH (50% aq) . While this is a biphasic liquid-liquid system, the interfacial area is higher.

    • Add Co-Catalyst: Add 18-Crown-6 (5 mol%) alongside TBAB to complex the potassium cation more effectively.

Q2: I see a significant "dialkylated" impurity (approx. 10-15%).

  • Diagnosis: Over-alkylation of the glycine active methylene.

  • Root Cause: The mono-alkylated product is still acidic. If the electrophile is in large excess or the mixing is poor, the second alkylation occurs.

  • Solution:

    • Reverse Addition: Do not add the benzyl bromide all at once. Add it dropwise over 1 hour.

    • Stoichiometry: Reduce the benzyl bromide to 1.05 equivalents.

    • Temperature: Lower the temperature to 40°C and extend the time. High heat favors the higher energy activation of the second alkylation.

Module B: The Deprotection Step

Q3: After hydrolysis, I lost the ethyl group (product is the free acid).

  • Diagnosis: Acid-catalyzed ester hydrolysis.

  • Root Cause: Using HCl that is too concentrated (e.g., 6N) or heating during the hydrolysis step.

  • Solution:

    • Switch Acid: Use 15% aqueous Citric Acid in THF. It is strong enough to cleave the imine but too weak to hydrolyze the ester at RT.

    • Time Control: Monitor the reaction closely. Stop immediately once the yellow imine color disappears.

Q4: The product racemized. (Only relevant if using chiral PTC).

  • Diagnosis: Loss of enantiopurity.

  • Root Cause: If you are attempting an asymmetric synthesis using a chiral catalyst (e.g., Cinchona alkaloid derivatives), the ortho-methyl group can distort the tight ion pair in the transition state.

  • Solution: Use Cesium Hydroxide (CsOH) instead of KOH/K₂CO₃. The larger Cesium cation allows for a looser ion pair, sometimes accommodating the steric bulk of the 2-methyl group better in the chiral pocket [1].

Quantitative Optimization Matrix

Use this table to select conditions based on your specific failure mode.

ScenarioSolventBaseCatalystTempExpected Outcome
Standard MeCNK₂CO₃ (s)TBAB50°CGood yield, easiest workup.
Slow Kinetics TolueneKOH (50% aq)TBAB40°CFaster rate, messier workup.
High Sterics DCMCs₂CO₃18-Crown-6RefluxBest for very bulky electrophiles.
Scale-Up (>100g) TolueneNaOH (s)TBAB50°CCost-effective, manageable exotherm.

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][2] The synthesis of amino acids by phase-transfer reactions.[1][2][3][4] Tetrahedron Letters, 19(30), 2641–2644. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 518–525. Link

  • Maruoka, K. (2008).[5][3] Practical Asymmetric Synthesis of α-Amino Acids with Chiral Phase-Transfer Catalysts. Chemical Reviews, 103, 3013-3028. Link

Sources

Removing starting material from Ethyl (4-bromo-2-methylphenyl)alaninate product

[1][2]

Welcome to the technical support hub for Ethyl (4-bromo-2-methylphenyl)alaninate . This guide addresses the removal of unreacted starting materials (SM) from your crude product.[1]

Because this molecule contains three distinct functional zones—a basic primary amine , a hydrolyzable ethyl ester , and a lipophilic aryl bromide —standard purification methods often fail if the specific pKa and solubility windows are not respected.[1][2]

🔎 Identify Your Starting Material Scenario

Before proceeding, confirm your synthesis route to identify the impurity:

  • Scenario A (Esterification): You started with (4-bromo-2-methylphenyl)alanine (the free acid).[1]

    • Impurity Characteristics: Zwitterionic/Acidic, Polar.[1][2]

  • Scenario B (Alkylation/Coupling): You started with an aryl halide or a glycine equivalent.[1]

    • Impurity Characteristics: Neutral, Lipophilic.[1][2]

Module 1: The "Reverse Extraction" Protocol (Recommended)

Best for: Scenario A & B (High Purity Requirements) Principle: This method exploits the basicity of the amine to pull the product into the aqueous phase, leaving non-basic impurities (like neutral aryl halides or protected intermediates) in the organic phase.[1]

⚠️ Critical Warning: Ester Hydrolysis

Your product is an ethyl ester .[1] It is susceptible to hydrolysis under high pH (strong base) or elevated temperatures.[1]

  • NEVER use NaOH/KOH concentrations > 1M.[1]

  • ALWAYS keep aqueous phases cold (

    
    ) during basification.[1]
    
  • WORK FAST once the product is in the basic aqueous phase.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with cold 0.5 M HCl (

      
       volumes).
      
    • Chemistry: The product protonates (

      
      ) and moves to the aqueous layer.[1]
      
    • Separation: Keep the Aqueous Layer .[1][3][4]

    • Waste: Discard the Organic Layer (contains neutral/lipophilic SM).[1]

  • Basification (The Critical Step):

    • Cool the acidic aqueous layer to

      
       in an ice bath.[1]
      
    • Slowly add saturated

      
        or 2 M 
      
      
      until pH
      
      
      8–9.[1]
    • Note: Do not exceed pH 10 to protect the ester.[1]

  • Re-Extraction:

    • Immediately extract the cold aqueous mixture with fresh DCM (

      
      ).
      
    • Chemistry: The product is now neutral (

      
      ) and returns to the organic layer.[1]
      
    • Impurity Removal: Any unreacted amino acid (Scenario A) remains in the aqueous phase as a carboxylate salt.[1]

  • Finishing: Dry combined organics over

    
    , filter, and concentrate in vacuo (
    
    
    ).
Visualization: Acid-Base Swing Logic

PurificationLogicCrudeCrude Mixture(Product + Impurities)Org1Organic Phase 1(EtOAc/DCM)Crude->Org1DissolveAqAcidAqueous Acid Phase(0.5M HCl)Org1->AqAcidExtract w/ HCl(Product Protonates)WasteOrgWaste Organic(Contains Neutral SM)Org1->WasteOrgRemains in OrgBasifyBasification Step(pH 8-9, Cold)AqAcid->BasifyAdd NaHCO3AqWasteWaste Aqueous(Contains Acidic SM)Basify->AqWasteRemains in AqFinalOrgFinal Organic Phase(Pure Product)Basify->FinalOrgExtract w/ DCM(Product Deprotonates)

Figure 1: The "Swing" extraction separates the product based on its ability to switch between ionized (water-soluble) and neutral (organic-soluble) states, leaving non-switchable impurities behind.[1]

Module 2: The "Bicarb Wash" (Quick Fix)

Best for: Scenario A (Removing trace Acid SM only) Principle: If your main impurity is the unreacted amino acid (4-bromo-2-methylphenyl)alanine, it possesses a free carboxylic acid.[1] Washing with base converts it to a water-soluble salt.[1][3]

StepActionRationale
1 Dissolve crude in EtOAc .Ether can be used, but EtOAc is better for polar amino esters.
2 Wash with Sat.[1][2]

(

).[1]
Converts unreacted Acid SM to its carboxylate form (

), forcing it into water.[1][2]
3 Wash with Brine .Removes residual water and breaks emulsions common with amino esters.
4 Dry & Concentrate.[1]Standard workup.

Troubleshooting Note: If the starting material is zwitterionic, it may have poor solubility in both phases.[1][2] If you see a "rag layer" or precipitate at the interface, filter the biphasic mixture through Celite before separating layers.[1][2] The solid is likely your unreacted starting material.[1]

Module 3: HCl Salt Crystallization (Scalable)

Best for: Large scale (>5g) or when chromatography is difficult.[1] Principle: Amino acid ethyl ester hydrochlorides are often crystalline solids, whereas impurities remain oils.[1][2]

Protocol:

  • Dissolve the crude free base in a minimal amount of dry Ethanol or Diethyl Ether .[1]

  • Add 2.0 equivalents of 4M HCl in Dioxane (or bubble HCl gas).

  • Add Diethyl Ether or Hexanes slowly until the solution turns cloudy.

  • Cool to

    
     overnight.
    
  • Filter the white precipitate.[1]

  • Recovery: This gives you the HCl salt .[1] To get the free base back, perform a simple partition between DCM and

    
    .[1][2]
    

Troubleshooting & FAQs

Q: My product hydrolyzed back to the acid. What happened? A: You likely exposed the ester to high pH for too long.[1]

  • Diagnosis: Check NMR.[1] A shift of the

    
    -proton and loss of the ethyl quartet/triplet signals confirms hydrolysis.
    
  • Fix: When basifying the aqueous layer (Module 1), use solid

    
      instead of NaOH.[1] Ensure the temperature is 
    
    
    .

Q: I have a persistent emulsion during extraction. A: The 4-bromo-2-methylphenyl group is lipophilic, while the amine is polar, acting like a surfactant.[1]

  • Fix: Add a small amount of Methanol (5%) to the organic layer or saturate the aqueous layer with solid NaCl .[1]

Q: The starting material (Acid) is co-eluting on the silica column. A: Free amino acids and their esters streak badly on silica due to interaction with acidic silanols.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[1] Use a mobile phase containing 1% TEA or 1%

    
     .[1] This blocks the silanol sites and tightens the amine peak.[1]
    
    • Rf Differential: The ester (Product) will move (

      
       in 5% MeOH/DCM), while the unreacted Acid SM will likely stay at the baseline (
      
      
      ).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for amino acid ester handling and pKa properties).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2] Butterworth-Heinemann, 2013.[1][2] [1]

  • Sigma-Aldrich (Merck). L-Phenylalanine ethyl ester hydrochloride Product Sheet. (Used for physical property comparison of analogous structures).[1] [1]

  • PubChem. Phenylalanine ethyl ester Compound Summary. National Center for Biotechnology Information.[1] [1]

Validation & Comparative

Mass spectrometry fragmentation pattern of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl (4-bromo-2-methylphenyl)alaninate

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a unique fragmentation "fingerprint" that is invaluable for confirming molecular structure. This guide offers a senior application scientist's perspective on the predicted fragmentation pattern of Ethyl (4-bromo-2-methylphenyl)alaninate, a substituted amino acid ester.

Our approach moves beyond a simple cataloging of fragments. We will dissect the molecule's structure to predict its behavior under ionization, explaining the causal factors behind each cleavage. By comparing its fragmentation to structurally related analogs, we will highlight the distinct influence of each substituent—the bromine atom, the methyl group, and the ethyl ester—providing a robust, self-validating framework for analysis.

Predicted Fragmentation Pattern of Ethyl (4-bromo-2-methylphenyl)alaninate

The fragmentation of a molecule in a mass spectrometer is a competitive process governed by the relative stabilities of the resulting ions and neutral losses.[1] For Ethyl (4-bromo-2-methylphenyl)alaninate (Molecular Weight: ~286.17 g/mol ), we can anticipate several high-probability fragmentation pathways upon electron ionization (EI) or collision-induced dissociation (CID).

Key Structural Features Influencing Fragmentation:

  • Brominated Aromatic Ring : The presence of bromine is a powerful diagnostic tool, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (~1:1 ratio).[2][3] This results in characteristic "doublet" peaks (M and M+2) for the molecular ion and any fragment containing the bromine atom.[2]

  • Ethyl Ester Moiety : Ethyl esters are known to undergo predictable cleavages, primarily involving the loss of the ethoxy group or rearrangements.[4][5]

  • Benzylic Position : The bond between the substituted phenyl ring and the alanine alpha-carbon (the benzylic C-C bond) is prone to cleavage due to the resonance stabilization of the resulting benzylic cation.[1]

  • Amino Group : The nitrogen atom can direct fragmentation through alpha-cleavage.[4][6]

Primary Fragmentation Pathways:

  • Molecular Ion (M⁺•) at m/z 285/287 : The molecular ion peak will appear as a distinct doublet with a two-mass-unit separation and roughly equal intensity, confirming the presence of a single bromine atom.[3]

  • Loss of the Ethoxy Radical (m/z 240/242) : A common pathway for ethyl esters is the cleavage of the O-CH₂CH₃ bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃; 45 Da). This forms a stable acylium ion.[4][5]

  • Benzylic Cleavage (m/z 183/185) : This is predicted to be a dominant fragmentation pathway. Cleavage of the bond between the alpha- and beta-carbons of the alanine side chain results in the formation of a highly stable 4-bromo-2-methylbenzyl cation. The neutral loss is the •CH(NH₂)COOEt radical (102 Da). The resulting m/z 183/185 fragment is a strong indicator of the substituted benzyl substructure.

  • Formation of the Amino Ester Fragment (m/z 102) : The charge can also be retained by the other part of the molecule during benzylic cleavage, forming the [CH(NH₂)=C(OH)OEt]⁺ ion or a related iminium species at m/z 102. The stability of the brominated benzyl cation makes this a less probable, but still possible, pathway.

  • Loss of the Carboethoxy Group (m/z 212/214) : Cleavage of the bond between the alpha-carbon and the carbonyl group leads to the loss of the •COOEt radical (73 Da). This pathway is common for amino acid esters.[7]

The predicted primary fragmentation pathways for Ethyl (4-bromo-2-methylphenyl)alaninate are visualized in the diagram below.

G M_ion Ethyl (4-bromo-2-methylphenyl)alaninate M+• m/z 285/287 frag1 [M - •OCH2CH3]+ m/z 240/242 M_ion->frag1 - 45 Da (•OCH2CH3) frag2 [M - •CH(NH2)COOEt]+ 4-bromo-2-methylbenzyl cation m/z 183/185 M_ion->frag2 - 102 Da Benzylic Cleavage (Major Pathway) frag3 [M - •COOEt]+ m/z 212/214 M_ion->frag3 - 73 Da (•COOEt) frag4 [CH(NH2)COOEt]+ m/z 102 M_ion->frag4 - 183 Da Benzylic Cleavage

Caption: Predicted EI fragmentation of Ethyl (4-bromo-2-methylphenyl)alaninate.

Comparative Fragmentation Analysis

To understand the role of each substituent, we compare the predicted fragmentation of our target molecule with three analogs. This comparison is crucial for identifying diagnostic ions that are unique to a specific substitution pattern.

Fragment Ion / Neutral Loss Ethyl (4-bromo-2-methylphenyl)alaninate Ethyl (4-bromophenyl)alaninate Ethyl (2-methylphenyl)alaninate Ethyl Phenylalaninate Rationale for Difference
Molecular Ion (M⁺•) 285/287271/273207193Reflects the presence/absence of Br (M/M+2 pattern) and methyl group (+14 Da).
[M - •OCH₂CH₃]⁺ 240/242226/228162148Loss of the ethoxy radical (45 Da) is common to all. The fragment mass shifts accordingly.
[M - •COOEt]⁺ 212/214198/200134120Loss of the carboethoxy radical (73 Da) is common to all. The fragment mass shifts accordingly.
Benzylic Cation 183/185169/17110591Key Diagnostic Fragment. The mass directly reflects the substitution on the phenyl ring. The m/z 91 peak (tropylium ion) is characteristic of unsubstituted benzyl groups.[4]
[CH(NH₂)COOEt]⁺ 102102102102This fragment, formed from an alternative benzylic cleavage, is independent of the ring substitution and serves as a common marker for the amino acid ester portion.

This comparative data demonstrates how specific mass shifts and isotopic patterns can be used to confirm not only the core structure but also the precise substitution on the aromatic ring. For instance, the presence of the m/z 183/185 fragment strongly supports the 4-bromo-2-methylbenzyl structure, while its absence in favor of m/z 169/171 would suggest the absence of the methyl group.

Experimental Protocol: Acquiring a Mass Spectrum

A standard protocol for acquiring an electron ionization mass spectrum for a compound like Ethyl (4-bromo-2-methylphenyl)alaninate via Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.[8][9] This workflow ensures robust and reproducible data collection.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

2. GC-MS Instrument Parameters (Typical):

  • System : Agilent GC-MSD or equivalent.

  • Injection : 1 µL of the final solution injected in splitless mode.

  • Inlet Temperature : 250°C.

  • GC Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

  • Oven Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature : 280°C.

3. Mass Spectrometer Parameters:

  • Ionization Mode : Electron Ionization (EI).

  • Ionization Energy : 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.[10]

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Scan Range : m/z 40 - 450. This range will capture the molecular ion and all significant fragments.

  • Data Acquisition : Full scan mode.

The following diagram illustrates the general workflow for this type of analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Dissolve in Solvent b Dilute to µg/mL a->b c Inject 1µL b->c d GC Separation c->d e EI Ionization (70 eV) d->e f Mass Analyzer (Scan) e->f g Detector f->g h Generate Mass Spectrum g->h i Structural Elucidation h->i

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of Ethyl (4-bromo-2-methylphenyl)alaninate is dictated by the interplay of its functional groups. The analysis predicts a clear molecular ion doublet at m/z 285/287 and a dominant, diagnostic benzylic cation fragment at m/z 183/185. By systematically comparing its fragmentation to non-brominated, non-methylated, and fully unsubstituted analogs, we can assign specific mass shifts to each substituent, providing a powerful and logical framework for structural confirmation. This comparative approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to confidently identify and characterize complex molecules in the drug discovery pipeline.

References

  • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • ElectronicsAndBooks. Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. Available at: [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2023). Proposed EI‐MS fragmentation pathways of 4. Available at: [Link]

  • ACS Publications. (1961). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • University of Münster. Amino acids - Reference of fragmentation data. Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Available at: [Link]

  • PMC. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Available at: [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Available at: [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Alaninates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and mitigating off-target effects. Halogenation, the incorporation of halogen atoms into a molecular scaffold, represents a powerful tool in this endeavor. Among the various halogenated compounds, derivatives of the simple amino acid alanine, specifically brominated and chlorinated alaninates, have garnered interest for their diverse biological activities. This guide provides a comprehensive comparison of the biological profiles of these two classes of compounds, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Introduction: The Rationale for Halogenating Alanine

Alanine, a fundamental building block of proteins, provides a simple, chiral scaffold for chemical modification. The introduction of a halogen atom, such as bromine or chlorine, at the β-position of alanine dramatically alters its physicochemical properties. This modification can influence the compound's size, lipophilicity, and electronic distribution, which in turn can profoundly impact its biological activity.[1] These changes can lead to altered substrate specificity for enzymes, enhanced binding affinity to target receptors, or novel mechanisms of action altogether.

The choice between bromine and chlorine is not arbitrary. Bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions.[2] Conversely, the greater electronegativity of chlorine can result in different electronic effects within the molecule. Understanding these fundamental differences is key to rationally designing halogenated alaninates with desired biological activities.

Comparative Biological Activities: A Head-to-Head Analysis

While direct comparative studies on a wide range of biological activities for brominated and chlorinated alaninates are limited, we can synthesize existing data to draw meaningful comparisons, primarily in the realms of antimicrobial and cytotoxic effects.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

Both brominated and chlorinated alaninates have demonstrated potential as antimicrobial agents. Their primary mechanism of action often involves the inhibition of key bacterial enzymes essential for cell wall biosynthesis.[1][3]

Chlorinated Alaninates:

β-Chloro-L-alanine is a well-characterized bacteriostatic agent that inhibits the growth of a broad spectrum of both Gram-positive and Gram-negative bacteria. Its primary targets are pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase.[1][3] Alanine racemase is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall in bacteria. By irreversibly inhibiting this enzyme, β-chloro-L-alanine disrupts cell wall formation, leading to cell lysis.[4][5]

Brominated Alaninates:

While specific quantitative data for β-bromoalanine is less abundant in the literature, the general trend observed with halogenated compounds suggests that brominated analogs are often more potent, but also potentially more toxic, than their chlorinated counterparts.[3] This is attributed to the fact that bromine is a better leaving group than chlorine, which can facilitate more efficient covalent modification of enzyme active sites. Studies on other brominated compounds have shown potent antimicrobial activity. For instance, N-bromine compounds have demonstrated superior bactericidal activity compared to their N-chlorine analogues in the absence of organic material.[2][6]

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs):

CompoundOrganismMIC (µg/mL)Reference
β-Chloro-D-alanineBacillus subtilis200 - 800[1]
β-Chloro-D-alanineStreptococcus pyogenesNot specified[3]
β-Chloro-D-alanineDiplococcus pneumoniaeNot specified[3]
β-Chloro-D-alanineEscherichia coliNot specified[3]
4-bromobenzoylthiourea β-alanineStaphylococcus aureusNot specified (weak to strong activity)
4-chlorobenzoylthiourea β-alanineStaphylococcus aureusNot specified (weak to strong activity)

Note: The lack of directly comparable MIC data for β-bromoalanine necessitates the inclusion of data from derivatives to infer potential activity.

Cytotoxicity and Neuroactivity: A Double-Edged Sword

The same properties that make halogenated alaninates effective antimicrobials can also contribute to their cytotoxicity and neurotoxicity.

Chlorinated Alaninates:

The mechanism-based enzyme inhibition of β-chloro-L-alanine is not limited to bacterial enzymes. It can also inhibit mammalian enzymes, such as alanine-valine transaminase, which can lead to cellular toxicity.[7]

Brominated Alaninates:

Generally, brominated organic compounds tend to be more cytotoxic and genotoxic than their chlorinated analogs.[8] This increased toxicity is often linked to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. While specific data for bromoalaninates is scarce, studies on other brominated compounds, such as bromoanilines, have demonstrated significant cytotoxicity.[9] The neurotoxic potential of halogenated compounds is also a concern. For example, exposure to bromine gas has been shown to cause oxidative brain stem damage.[10]

Quantitative Comparison of Cytotoxicity (ED50/IC50):

CompoundCell LineED50/IC50 (µM)Reference
β-N-methylamino-L-alanine (BMAA)Human Neuronal Cell Lines (NT-2, SK-N-MC, SH-SY5Y)1430 - 1604[4]
β-alanineHuman Neuronal Cell Lines (NT-2, SK-N-MC, SH-SY5Y)1945 - 2134[4]
2-chloro-4-nitroanilineHep G2<1 (Lowest toxic concentration)[9]
2-bromoanilineHep G2Not specified (EC50 1-2 orders of magnitude lower than regulated DBPs)[9]

Note: Data for β-alanine and a related neurotoxin are included for context due to the lack of direct cytotoxicity data for simple brominated and chlorinated alaninates.

Mechanistic Insights: A Deeper Dive into Molecular Interactions

The biological activity of halogenated alaninates is intrinsically linked to their ability to interact with and modify biological macromolecules.

Enzyme Inhibition: A Tale of Two Halogens

The primary mechanism of action for β-chloro-L-alanine is the irreversible inhibition of PLP-dependent enzymes. This "suicide inhibition" proceeds through the formation of a reactive aminoacrylate intermediate within the enzyme's active site, which then covalently modifies the PLP cofactor.

Enzyme_Inhibition β-Chloro-L-alanine β-Chloro-L-alanine Enzyme Active Site Enzyme Active Site β-Chloro-L-alanine->Enzyme Active Site Enters Aminoacrylate Intermediate Aminoacrylate Intermediate Enzyme Active Site->Aminoacrylate Intermediate Elimination of HCl Covalent Adduct Covalent Adduct Aminoacrylate Intermediate->Covalent Adduct Nucleophilic Attack Inactive Enzyme Inactive Enzyme Covalent Adduct->Inactive Enzyme

Caption: Mechanism of suicide inhibition by β-chloro-L-alanine.

It is hypothesized that β-bromoalanine follows a similar mechanism. However, the lower bond strength of the C-Br bond compared to the C-Cl bond suggests that the elimination step to form the aminoacrylate intermediate may be more facile, potentially leading to a faster rate of enzyme inactivation.

Signaling Pathway Modulation

The neurotoxic effects of some halogenated amino acid analogs are mediated through their interaction with neurotransmitter receptors. For example, β-N-methylamino-L-alanine (BMAA) is an agonist for NMDA and mGluR5 receptors, leading to excitotoxicity.[1] While it is not confirmed for simple halogenated alaninates, it is plausible that they could also interact with amino acid transporters or receptors, leading to downstream signaling effects.

Signaling_Pathway Halogenated Alaninate Halogenated Alaninate Amino Acid Receptor/Transporter Amino Acid Receptor/Transporter Halogenated Alaninate->Amino Acid Receptor/Transporter Binds Downstream Signaling Cascade Downstream Signaling Cascade Amino Acid Receptor/Transporter->Downstream Signaling Cascade Activates/Inhibits Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response Leads to Altered Gene Expression Altered Gene Expression Cellular Response->Altered Gene Expression Cytotoxicity Cytotoxicity Cellular Response->Cytotoxicity Neurotransmission Modulation Neurotransmission Modulation Cellular Response->Neurotransmission Modulation

Caption: Potential signaling pathway modulation by halogenated alaninates.

Experimental Protocols: A Guide for Your Research

To facilitate further research in this area, we provide detailed protocols for key experiments used to evaluate the biological activity of halogenated alaninates.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Materials:

  • Test compound (brominated or chlorinated alaninate)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Measurement OD Measurement Incubation->OD Measurement Determine MIC Determine MIC Visual Inspection->Determine MIC OD Measurement->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[13][14]

Materials:

  • Test compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Conclusion and Future Directions

The available evidence suggests that both brominated and chlorinated alaninates possess significant biological activities, particularly as antimicrobial agents and enzyme inhibitors. Chlorinated alaninates, exemplified by β-chloro-L-alanine, are well-documented inhibitors of bacterial alanine racemase. While direct comparative data is limited, the general principles of halogen chemistry suggest that brominated alaninates may exhibit enhanced potency, albeit potentially with increased cytotoxicity.

Future research should focus on a systematic, side-by-side comparison of the biological activities of brominated and chlorinated alaninates. This should include comprehensive antimicrobial screening against a panel of clinically relevant pathogens, detailed mechanistic studies on a wider range of enzymes, and thorough in vitro and in vivo toxicological evaluations. Such studies will be crucial for unlocking the full therapeutic potential of these intriguing halogenated amino acid derivatives.

References

  • Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla. (1986). PubMed. [Link]

  • Chloroalanine. (n.d.). Grokipedia. [Link]

  • Inhibition of Bacterial Growth by β-Chloro-D-Alanine. (1971). PMC. [Link]

  • beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. (1985). PubMed. [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). ResearchGate. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). PMC. [Link]

  • Stereochemistry of reactions of the inhibitor/substrates l- and d-β-chloroalanine with β-mercaptoethanol catalysed by l-aspartate aminotransferase and d-amino acid aminotransferase respectively. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. (1985). NIH. [Link]

  • Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. (1988). PubMed. [Link]

  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2024). PubMed. [Link]

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. (2022). PubMed. [Link]

  • Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. (2017). PMC. [Link]

  • antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. (1985). PubMed. [Link]

  • Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. (1976). PubMed. [Link]

  • Comparative antimicrobial activity, in vitro and in vivo, of soft N-chloramine systems and chlorhexidine. (1990). PMC. [Link]

  • Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. (2018). PMC. [Link]

  • 3-Bromo-L-alanine | C3H6BrNO2 | CID 22791920. (n.d.). PubChem - NIH. [Link]

  • Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. (2025). PubMed. [Link]

  • 3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). PubChem - NIH. [Link]

  • Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]

  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (2021). eScholarship.org. [Link]

  • Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. (2014). PMC. [Link]

  • Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. (2009). PubMed. [Link]

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. (2021). ACS Publications. [Link]

  • Chlorination vs. Bromination: A Deep Dive Into Halogenation. (2026). Oreate AI Blog. [Link]

  • Chloroalanine. (n.d.). Wikipedia. [Link]

  • Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. (2018). NSF Public Access Repository. [Link]

  • Neurotoxicity of beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) on Cultured Cortical Neurons. (1989). PubMed. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). ResearchGate. [Link]

  • Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]

  • Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. (2025). Frontiers. [Link]

  • beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. (1987). PubMed. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). PMC. [Link]

  • Comparison between the Antibacterial Efficacies of Three Root Canal Irrigating Solutions. (n.d.). Walsh Medical Media. [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2007). DTIC. [Link]

  • Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. (2025). Frontiers. [Link]

  • Antimicrobial Activity of a Synthetic Brevibacillin Analog Against Multidrug-Resistant Campylobacter spp.. (2022). MDPI. [Link]

  • IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays.. (n.d.). ResearchGate. [Link]

Sources

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or sparsely documented chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical walkthrough for cross-referencing spectroscopic data of Ethyl (4-bromo-2-methylphenyl)alaninate, a compound for which readily available, complete spectral datasets in public databases are scarce. By leveraging predictive methodologies and comparative analysis with structurally similar compounds, we will establish a robust framework for its characterization.

This guide is structured to not only provide a set of protocols but to instill a deeper understanding of the analytical reasoning behind each step, empowering researchers to apply these principles to other challenging characterization tasks.

The Analytical Challenge: When Databases Fall Short

Ethyl (4-bromo-2-methylphenyl)alaninate, with its chiral center and substituted aromatic ring, presents a common scenario in chemical research: a molecule that is commercially available or synthetically accessible, yet lacks a comprehensive, publicly available spectroscopic profile. A direct search of major databases such as the Spectral Database for Organic Compounds (SDBS)[1][2][3], PubChem, and ChemSpider often yields basic information like molecular formula (C₁₂H₁₆BrNO₂) and IUPAC nomenclature, but no experimental spectra. In such instances, the onus is on the scientist to build a validated spectral profile from the ground up.

Predictive Spectroscopy: Building a Reference Standard

In the absence of direct experimental data, we can predict the expected spectroscopic features of Ethyl (4-bromo-2-methylphenyl)alaninate with a high degree of confidence. This predictive framework will then serve as our primary reference for comparison against any experimentally acquired data.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is anticipated to be rich in information, detailing the electronic environment of each hydrogen atom.

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
Aromatic H~7.3d~2.01HAromatic proton ortho to the bromine, showing long-range coupling to the methyl group.
Aromatic H~7.1dd~8.0, 2.01HAromatic proton meta to the bromine and ortho to the nitrogen, coupled to two other aromatic protons.
Aromatic H~6.5d~8.01HAromatic proton ortho to the bromine and meta to the nitrogen.
-NH-~4.5br s-1HThe broad singlet of the amine proton is concentration-dependent and will exchange with D₂O.
-CH- (alaninate)~4.3q~7.01HMethine proton of the alanine moiety, coupled to the adjacent methyl and ethyl groups.
-O-CH₂-~4.2q~7.02HMethylene protons of the ethyl ester, coupled to the adjacent methyl group.
Ar-CH₃~2.2s-3HMethyl group attached to the aromatic ring.
-CH(CH₃)-~1.5d~7.03HMethyl protons of the alanine moiety, coupled to the methine proton.
-O-CH₂-CH₃~1.2t~7.03HMethyl protons of the ethyl ester, coupled to the methylene protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR spectrum will reveal the number of unique carbon environments.

Assignment Predicted Chemical Shift (ppm) Rationale
C=O (ester)~173Typical chemical shift for an ester carbonyl carbon.[4]
Aromatic C-N~145Aromatic carbon directly attached to the nitrogen atom.
Aromatic C-Br~115Aromatic carbon directly attached to the bromine atom.
Aromatic C-CH₃~135Aromatic carbon bearing the methyl group.
Aromatic C-H~130, 128, 112Chemical shifts of the remaining aromatic carbons.
-CH- (alaninate)~55Methine carbon of the alanine moiety.
-O-CH₂-~61Methylene carbon of the ethyl ester.
Ar-CH₃~17Methyl carbon attached to the aromatic ring.
-CH(CH₃)-~18Methyl carbon of the alanine moiety.
-O-CH₂-CH₃~14Methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.[5]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300-3500Medium, sharp
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (ester)1715-1735Strong, sharp[6]
C=C Stretch (aromatic)1450-1600Medium
C-O Stretch (ester)1000-1300Strong, broad[7]
C-Br Stretch500-600Medium
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z 285 and 287, corresponding to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways:

    • Loss of the ethyl ester group (-COOCH₂CH₃) leading to a fragment at m/z 212/214.

    • Loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 240/242.

    • Cleavage of the C-Br bond, though less common as a primary fragmentation, could lead to a fragment at m/z 206.[8]

The Cross-Referencing Workflow: A Step-by-Step Guide

This section outlines the systematic process for acquiring and cross-referencing spectroscopic data for Ethyl (4-bromo-2-methylphenyl)alaninate.

Cross_Referencing_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Cross-Referencing A Synthesize or Procure Ethyl (4-bromo-2-methylphenyl)alaninate B Perform Spectroscopic Analysis (NMR, IR, MS) A->B Purity Check C Process Raw Spectroscopic Data B->C D Compare Experimental Data with Predicted Spectra C->D F Compare Experimental Data with Spectra of Analogous Compounds C->F G Structural Confirmation D->G Good Correlation E Search Databases for Structurally Similar Compounds E->F F->G Consistent Patterns

Caption: A streamlined workflow for the spectroscopic cross-referencing of a novel or poorly characterized compound.

Experimental Protocol: Data Acquisition
  • Sample Preparation:

    • NMR: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a mull.

    • MS: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Parameters:

    • NMR: Utilize a 400 MHz (or higher) spectrometer. Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignments.

    • IR: Use a Fourier Transform Infrared (FTIR) spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

    • MS: Employ an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Data Interpretation and Cross-Referencing
  • Initial Comparison: Align your experimentally obtained spectra with the predicted data tables above. Note any significant deviations in chemical shifts, coupling constants, or absorption frequencies.

  • Database Search for Analogs: Since a direct match for Ethyl (4-bromo-2-methylphenyl)alaninate is unlikely, search for spectroscopic data of the following structural components:

    • 4-Bromo-2-methylaniline[9][10]

    • Ethyl alaninate derivatives

    • Substituted ethyl benzoates[3]

  • Comparative Analysis:

    • ¹H and ¹³C NMR: Compare the aromatic region of your experimental spectrum with that of 4-bromo-2-methylaniline. The substitution pattern on the aromatic ring should lead to similar splitting patterns and relative chemical shifts. For the alaninate and ethyl ester moieties, compare with data from other ethyl alaninate derivatives.

    • IR: The characteristic peaks for the N-H, C=O, and C-O bonds in your experimental spectrum should align with the typical ranges for aromatic amines and esters.[2][11]

    • MS: The isotopic pattern of the molecular ion is a critical confirmation of the presence of bromine. The fragmentation pattern should be logical and consistent with the structure, and can be compared to the fragmentation of similar amino acid esters.[12]

Validating the Structure: A Self-Consistent Approach

The trustworthiness of your structural assignment comes from the convergence of all spectroscopic data points to a single, consistent structure.

Self_Validation_Loop A Experimental Data (NMR, IR, MS) D Proposed Structure: Ethyl (4-bromo-2-methylphenyl)alaninate A->D Supports B Predicted Spectra B->D Consistent with C Analogous Compound Data C->D Corroborates D->A D->B D->C

Caption: The iterative process of self-validation for structural elucidation.

A successful characterization will demonstrate:

  • NMR: The number of signals, their chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra are in full agreement with the proposed structure. 2D NMR data should confirm the connectivity between protons and carbons.

  • IR: All major absorption bands can be assigned to the functional groups present in Ethyl (4-bromo-2-methylphenyl)alaninate.

  • MS: The molecular ion and key fragments correspond to the expected masses and isotopic distributions.

By meticulously following this workflow of prediction, acquisition, and comparative analysis, researchers can confidently elucidate the structure of compounds like Ethyl (4-bromo-2-methylphenyl)alaninate, even in the absence of pre-existing, comprehensive database entries. This rigorous approach not only ensures the integrity of the immediate research but also contributes valuable, validated data to the broader scientific community.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. (2018). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved from [Link]

  • Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) DOI:10.1039/F19817701027. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 3-Bromo-4-methyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Full article: Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - Taylor & Francis. (2023). Retrieved from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new Pd(II) complexes of L-ethylphenylalanate - PubMed. (2009). Retrieved from [Link]

  • (PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-ethylaniline - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Ethyl 2-[(4-methylphenyl)amino]propanoate | C12H17NO2 | CID 60521722 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum of ethyl bromide (C2H5Br) - YouTube. (2020). Retrieved from [Link]

  • Ethyl L-phenylalaninate hydrochloride | C11H16ClNO2 | CID 165085 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (2008). Retrieved from [Link]

  • Phenylalanine ethyl ester | C11H15NO2 | CID 76506 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopic characterization, photoinduced processes and cytotoxic properties of substituted N-ethyl selenadiazoloquinolones | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 4-Bromo-2-ethyl-6-methylaniline | C9H12BrN | CID 960761 - PubChem. (n.d.). Retrieved from [Link]

  • b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_280590463
  • Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR | Chegg.com. (2020). Retrieved from [Link]

  • (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC - NIH. (n.d.). Retrieved from [Link]

  • Organohalogen compounds - MassBank. (2008). Retrieved from [Link]

  • Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl (4-bromo-2-methylphenyl)alaninate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat Ethyl (4-bromo-2-methylphenyl)alaninate as Halogenated Organic Waste .

  • DO NOT dispose of down the drain (Sanitary Sewer).[1][2]

  • DO NOT mix with non-halogenated waste streams (e.g., pure Acetone/Ethanol waste) unless explicitly authorized by your facility, as this escalates disposal costs and complicates incineration.[2][3]

  • DO NOT evaporate in a fume hood as a disposal method.[2][4]

Hazard Identification & Chemical Nature

Senior Scientist Insight: To dispose of a chemical safely, you must understand its terminal fate.[2][3] This compound is an amino acid ester derivative featuring a halogenated aromatic ring .[2]

  • The Critical Control Point (The Bromine Atom): The presence of the bromine substituent (4-bromo) dictates the disposal pathway.[2] When incinerated, non-halogenated organics burn cleanly into

    
     and 
    
    
    
    .[2][3] However, brominated compounds generate Hydrogen Bromide (HBr) gas.[2][3]
    • Causality: HBr is highly corrosive to standard incinerator linings and requires facility scrubbers to neutralize acid gases.[2] Therefore, this waste stream must be segregated from standard organic waste to ensure it is routed to an appropriate high-temperature incinerator capable of halogen capture.[2][3]

  • Secondary Hazards:

    • Hydrolysis Risk: As an ethyl ester, this compound can hydrolyze in the presence of moisture/acids/bases, releasing ethanol and the corresponding amino acid.[3] This reaction can be exothermic.[2]

    • Toxicology: While specific LD50 data for this exact isomer may be limited, halogenated aromatic amines/esters are generally classified as Irritants (Skin/Eye) and potential Sensitizers .[2][3]

Physical & Chemical Profile (For Waste Determination)
PropertyValue / CharacteristicImpact on Disposal
Physical State Solid or Viscous OilRequires solid waste stream (if solid) or solvent dissolution (if oil).[2]
Solubility Low (Water); High (Organics)Strictly Non-Aqueous. Must go into Organic Waste.[2]
Flash Point >110°C (Predicted)Likely not "Ignitable" (D001) by definition, but combustible.[2][3]
Reactivity Stable (Avoid strong oxidizers)Compatible with standard halogenated waste streams.[2]
Halogen Content YES (Bromine) Mandates "Halogenated" waste stream.
Waste Segregation Protocol (The Self-Validating System)

Trustworthiness Principle: A self-validating system prevents human error.[2] The label is the primary control mechanism.[2] If the label does not say "Halogenated," the downstream safety checks fail.[3]

Segregation Logic Flow

The following decision tree illustrates the required workflow for segregating this specific compound.

SegregationLogic Start Waste Generation: Ethyl (4-bromo-2-methylphenyl)alaninate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Contaminated Wipes, PPE, Trace Solids) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Dissolved Compound) StateCheck->LiquidPath Liquid/Oil SolidBin Container: Double-bagged Poly Label: Hazardous Solid Waste (Trace Halogens) SolidPath->SolidBin SolventCheck Is it dissolved in Halogenated Solvents (DCM, Chloroform)? LiquidPath->SolventCheck HaloYes Stream A: Halogenated Organic SolventCheck->HaloYes Yes HaloNo Stream B: Non-Halogenated Organic (Acetone, MeOH) SolventCheck->HaloNo No Final Final Container: Halogenated Organic Waste HaloYes->Final Action CRITICAL ACTION: Add Compound to Stream A (Even if solvent is non-halogenated) HaloNo->Action Contamination Event Action->Final

Figure 1: Decision logic for segregating halogenated aromatic esters. Note that adding a halogenated solute to a non-halogenated solvent converts the entire container to "Halogenated Waste."[2]

Step-by-Step Disposal Procedures
Scenario A: Liquid Waste (Solutions/Mother Liquors)

Context: You have reaction byproducts or dissolved compound in solvent.[2][5]

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy.[2] Ensure the cap has a chemically resistant liner (PTFE/Teflon).[2]

  • Verify pH: Check the pH of the solution.

    • Why? If the solution is extremely acidic (pH < 2) or basic (pH > 12.5), it may require neutralization before combining with general organic waste to prevent heat generation or polymerization in the drum.[2]

    • Target: pH 5–9.[2]

  • Transfer: Pour into the container labeled "HALOGENATED ORGANIC WASTE."

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 80%, Ethyl Acetate 15%").

    • Explicitly list the solute: "Ethyl (4-bromo-2-methylphenyl)alaninate <5%".

    • Check the "Toxic" and "Irritant" hazard boxes.[2]

Scenario B: Solid Waste (Pure Compound/Spill Debris)

Context: You have expired pure chemical or contaminated silica gel/PPE.[2]

  • Containment: Place the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Apply a Hazardous Waste label to the outer container.[1][2][6][7]

    • Constituent: "Solid Debris contaminated with Ethyl (4-bromo-2-methylphenyl)alaninate".[2]

    • Hazard: "Toxic, Halogenated".[2][3]

Spill Response Workflow

Operational Safety: In the event of a spill, immediate categorization determines the response intensity.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<100mL) Inside Fume Hood Assess->Small Large Major Spill (>100mL) Or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Small->PPE Evac Evacuate Area Call EHS/Emergency Large->Evac Absorb Absorb with: Vermiculite or Universal Pads PPE->Absorb Clean Clean Surface: Soap/Water Wash (Collect Rinsate) Absorb->Clean Disposal Dispose as: Solid Halogenated Waste Clean->Disposal

Figure 2: Operational workflow for spill management.[2][3][8] Major spills of halogenated aromatics outside ventilation require professional hazmat intervention due to potential respiratory irritation.

Regulatory Framework (RCRA & EPA)[2]

To ensure compliance, reference the following regulatory codes when filling out your waste manifest.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) F001 / F002 If mixed with spent halogenated solvents (e.g., DCM).[2][3]
EPA (RCRA) D001 If the waste mixture has a flash point <60°C (Ignitable).[2]
EPA (RCRA) Not Listed (P/U) This specific isomer is not P or U listed.[2] It defaults to Characteristic Waste or State-Regulated Halogenated Waste .[2]
DOT (Transport) UN 2810 or UN 3077 Likely "Toxic liquid, organic, n.o.s." or "Environmentally hazardous substance" depending on formulation.[2][3]

Expert Note on "P-Listing": While this specific ethyl ester is not on the EPA "P-list" (acutely toxic), many halogenated aromatic amines are highly toxic.[2][3] Always adopt a "Conservative Compliance" approach: Assume it is toxic and persistent until proven otherwise.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link][2]

Sources

Personal protective equipment for handling Ethyl (4-bromo-2-methylphenyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl (4-bromo-2-methylphenyl)alaninate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity: Ethyl (4-bromo-2-methylphenyl)alaninate CAS No: 1531631-06-7 Risk Profile: High-Potency Intermediate. Immediate Action: Treat as a Severe Irritant and Potential Sensitizer . Due to the 4-bromo-2-methylphenyl moiety, metabolic breakdown or hydrolysis may yield toxic halogenated aniline derivatives. Stringent containment is required to prevent respiratory sensitization and dermal absorption.

Technical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the molecular behavior of this compound. It is not merely "chemical dust"; it is a lipophilic amino acid derivative designed for biological interaction.

  • Lipophilicity & Dermal Absorption: The ethyl ester modification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity (LogP). This allows it to penetrate the stratum corneum (outer skin layer) faster than free amino acids, carrying the halogenated aromatic core into the systemic circulation.

  • Hydrolysis Risk: Upon contact with mucous membranes (eyes, lungs), esterases or spontaneous hydrolysis can release 4-bromo-2-methylphenylalanine or potentially 4-bromo-2-methylaniline (a known toxicant/irritant).

  • Respiratory Sensitization: As an amino acid derivative, fine particulates can act as haptens, potentially binding to proteins in the respiratory tract and triggering immune sensitization.

Hazard Classification (Inferred from Structure & Analogues):

Hazard Class Category H-Statement
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat 2A H319: Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Cat 3 H335: May cause respiratory irritation.[1][2][3]

| Acute Toxicity (Oral/Dermal) | Cat 4 (Est) | H302/H312: Harmful if swallowed or in contact with skin. |

PPE Strategy & Selection Logic

Standard nitrile gloves are insufficient for solution-phase handling of this compound.

A. Hand Protection (The Barrier Protocol)
  • Solid Handling: Double Nitrile (minimum 5 mil outer, 4 mil inner).

    • Reasoning: Nitrile provides excellent protection against dry particulates. The double layer prevents micro-pinholes from exposing skin.

  • Solution Handling (DCM/Chloroform): Silver Shield® (Laminate) or Viton® gloves.

    • Reasoning: This compound is often dissolved in halogenated solvents (DCM) or esters (Ethyl Acetate) for synthesis. Standard nitrile degrades in <2 minutes with DCM, allowing the dissolved chemical to penetrate the skin instantly.

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (If hood work is impossible): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Reasoning: The P100 stops particulates; the OV layer captures any volatile hydrolysis products or solvent vapors.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the risk of fine dust bypassing the side shields.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Reasoning: Cotton coats trap dust in the fibers, creating a secondary exposure source in the laundry or office area. Tyvek sheds dust and is disposable.

Decision Logic: PPE Selection Flowchart

PPE_Selection Start Start: Handling Ethyl (4-bromo-2-methylphenyl)alaninate State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE PROTOCOL A: - Fume Hood (Mandatory) - Double Nitrile Gloves - Tyvek Lab Coat - Splash Goggles Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Standard Standard Solvents (Water, Methanol, Ethanol) SolventCheck->Standard Aggressive Penetrating Solvents (DCM, THF, Ethyl Acetate) SolventCheck->Aggressive PPE_Sol_Std PPE PROTOCOL B: - Fume Hood - Double Nitrile Gloves - Change gloves every 15 mins Standard->PPE_Sol_Std PPE_Sol_Agg PPE PROTOCOL C (CRITICAL): - Fume Hood - Silver Shield/Laminate Gloves (Under outer nitrile glove for dexterity) - Immediate glove change on splash Aggressive->PPE_Sol_Agg

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent carrier.

Operational Protocol: Safe Handling Workflow
Step 1: Engineering Setup
  • Verify Fume Hood certification (sticker date < 1 year).

  • Clear the hood deck. Place a disposable absorbent mat (pig mat) on the working surface to capture invisible dust.

  • Position an analytical balance inside the hood if possible. If the balance is static-sensitive and must be outside:

    • Modification: Use a static-free powder funnel and a tared vial. Transfer the bulk solid into the vial inside the hood, cap it tightly, and then weigh the closed vial outside. NEVER open the stock bottle outside the hood.

Step 2: Weighing & Transfer
  • Don PPE: Put on Tyvek coat, goggles, and inner nitrile gloves. Tape the cuff of the coat to the inner glove. Put on outer nitrile gloves.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and vial. Halogenated amino acid esters are prone to static charge, which causes "particle fly-out."

  • Transfer: Gently transfer solid. If spillage occurs on the mat, do not brush it. Fold the mat inward and dispose of it as hazardous waste immediately.

Step 3: Solubilization (The High-Risk Moment)

This is the moment of highest risk for dermal absorption.

  • Add solvent slowly.

  • Ventilation Check: Ensure the vial is not directly under the researcher's nose while pipetting. Keep it deep in the hood (6 inches back).

  • Glove Check: If using DCM, ensure you are wearing Laminate gloves underneath nitrile. If a splash hits the outer nitrile, strip it immediately; the DCM will penetrate nitrile in seconds, carrying the compound with it.

Emergency Response & Disposal
ScenarioProtocol
Skin Contact 1. Strip: Remove contaminated clothing/gloves immediately.[1] 2. Wash: Rinse skin with lukewarm water and soap for 15 minutes. Do not scrub hard (abrasion increases absorption). 3. Medical: Seek evaluation if redness appears.
Eye Contact 1. Flush: Use eyewash station for 15 minutes, holding eyelids open.[5] 2. Transport: Go to ER immediately. Bring the CAS number (1531631-06-7).[6][7][8][9]
Spill (Solid) 1. Isolate: Evacuate area if outside hood. 2. Wet Wipe: Cover with wet paper towels (solvent-soaked if needed) to prevent dust. Scoop into waste container.
Spill (Solution) 1. Absorb: Use vermiculite or spill pads. 2. Waste: Place in "Halogenated Organic Waste" stream.

Disposal:

  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly as "Halogenated Amino Acid Derivative."

  • Liquid Waste: Segregate into Halogenated Organic Solvents carboy. Do not mix with oxidizers (e.g., Nitric acid) to prevent exothermic nitration of the phenyl ring.

References
  • PubChem. (n.d.). Compound Summary: Ethyl (4-bromo-2-methylphenyl)alaninate (CAS 1531631-06-7).[6][7][8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.